Hydroflumethiazide
Description
A thiazide diuretic with actions and uses similar to those of hydrochlorothiazide. (From Martindale, The Extra Pharmacopoeia, 30th ed, p822)
This compound is a Thiazide Diuretic. The physiologic effect of this compound is by means of Increased Diuresis.
This compound is an intermediate-acting benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1959 and is indicated for cardiovascular disease.
A thiazide diuretic with actions and uses similar to those of HYDROCHLOROTHIAZIDE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p822)
See also: Chlorothiazide (related); Bendroflumethiazide (related); this compound; reserpine (component of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
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InChI |
InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDGGSIALPNSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3023132 | |
| Record name | Hydroflumethiazide | |
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Molecular Weight |
331.3 g/mol | |
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Physical Description |
Solid | |
| Record name | Hydroflumethiazide | |
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Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml) at 25 °C: acetone >100; methanol 58; acetonitrile 43; water 0.3; ether 0.2; benzene <0.1., INSOL IN ACID, Soluble in dilute alkali but unstable in alkaline solutions., SOL IN ALC; FREELY SOL IN ACETONE, 8.58e-01 g/L | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Hydroflumethiazide | |
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Color/Form |
CRYSTALS, White to cream colored, finely divided, crystalline powder | |
CAS No. |
135-09-1 | |
| Record name | Hydroflumethiazide | |
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| Record name | HYDROFLUMETHIAZIDE | |
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Melting Point |
272-273, 272-273 °C, 272 - 273 °C | |
| Record name | Hydroflumethiazide | |
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| Record name | Hydroflumethiazide | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Molecular Mechanism of Hydroflumethiazide on the Sodium-Chloride Symporter (NCC)
Abstract
The thiazide diuretic hydroflumethiazide is a cornerstone in the management of hypertension and edema. Its therapeutic effect is primarily mediated through the inhibition of the Sodium-Chloride Cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the kidney. This technical guide provides an in-depth review of the molecular mechanisms underpinning this interaction, tailored for researchers, scientists, and drug development professionals. Drawing upon recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM) of the human NCC, this document elucidates the dual inhibitory action of thiazides: competitive displacement of chloride and allosteric stabilization of an outward-facing, transport-inactive conformation. We detail the key amino acid residues within the binding pocket, the critical role of the activating WNK-SPAK/OSR1 signaling pathway, and present quantitative data on thiazide sensitivity. Furthermore, this guide furnishes detailed protocols for key experimental assays essential for studying NCC function and its inhibition, complemented by logical and pathway diagrams to facilitate a comprehensive understanding.
Introduction to the Sodium-Chloride Cotransporter (NCC)
The Sodium-Chloride Cotransporter (NCC) is a vital membrane protein located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2] It is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid back into the blood, playing a crucial role in electrolyte homeostasis, extracellular fluid volume, and blood pressure regulation.[1][3] The functional importance of NCC is underscored by genetic disorders; loss-of-function mutations in the SLC12A3 gene cause Gitelman syndrome, a salt-wasting disorder characterized by low blood pressure, while overactivation of the NCC pathway leads to pseudohypoaldosteronism type II, a form of hereditary hypertension.[2][4]
This compound belongs to the thiazide class of diuretics, which have been first-line therapeutic agents for hypertension for over six decades.[2] These drugs exert their antihypertensive and diuretic effects by directly inhibiting NCC, thereby preventing Na⁺ and Cl⁻ reabsorption and promoting natriuresis and diuresis.[1][3][5]
Core Mechanism of NCC Inhibition by this compound
Recent cryo-EM structures of the human NCC, in complex with thiazide diuretics such as polythiazide and hydrochlorothiazide, have revealed a sophisticated dual mechanism of inhibition that is directly applicable to this compound.[2][4][6]
-
Competition with Chloride: Thiazide diuretics bind within a pocket in the transmembrane domain (TMD) that directly overlaps with the binding site for the chloride ion.[2] This spatial competition indicates that thiazides act, at least in part, as competitive inhibitors of Cl⁻ binding.
-
Conformational Arrest: The primary mechanism of inhibition is the stabilization of the transporter in an outward-facing conformation. NCC facilitates ion transport by alternating between outward-facing (open to the tubular lumen) and inward-facing (open to the cell interior) states. By binding tightly to the outward-facing state, this compound allosterically prevents the conformational isomerization required to release ions into the cell, effectively locking the transporter in a transport-inactive state.[2][6] Superimposing the drug-bound outward-facing structure with the drug-free inward-facing structure reveals significant steric clashes that would prevent this transition.[2]
Molecular Determinants of the Thiazide-NCC Interaction
The binding pocket for thiazide diuretics is located deep within the transmembrane domain, accessible from the extracellular side. While a structure of NCC with this compound is not yet available, studies with the closely related hydrochlorothiazide (HCTZ) and polythiazide have identified key interacting residues. The sulfamoyl group of the diuretic extends deep into the pocket, forming polar interactions with conserved asparagine residues on transmembrane helices (TMs) 1, 3, and 6.[6] The thiazide ring itself is positioned higher, making hydrophobic and polar contacts.
Key interacting residues identified for HCTZ include:
-
Asn148 (TM1)
-
Asn226 (TM3)
-
Asn358 (TM6)
Mutation of these residues, particularly N226A, has been shown to reduce sensitivity to HCTZ inhibition, confirming their importance in drug binding.[6]
Regulatory Control of NCC Activity: The WNK-SPAK Pathway
The activity of NCC is not static; it is dynamically regulated by a complex signaling cascade in response to physiological stimuli like dietary salt intake and hormones. The core of this regulation is phosphorylation of the N-terminal domain (NTD) of NCC. This process is governed by the With-No-Lysine (WNK) family of kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).
The activation sequence is as follows:
-
A physiological stimulus (e.g., low intracellular Cl⁻) activates WNK kinases (primarily WNK1 and WNK4 in the DCT).
-
Activated WNKs phosphorylate and activate SPAK/OSR1 kinases.
-
Activated SPAK/OSR1 directly phosphorylates multiple conserved residues on the NCC's N-terminal domain, including Thr53, Thr58, and Ser71 (in mice/rats).[7]
-
This phosphorylation event is critical for NCC trafficking to the apical membrane and for increasing its intrinsic transport activity.
Understanding this pathway is crucial for drug development, as the phosphorylation state of NCC can influence its sensitivity to inhibitors.
Quantitative Analysis of Thiazide-NCC Interaction
While this compound is a well-established NCC inhibitor, specific binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values are not as widely reported in the literature as for other thiazides like hydrochlorothiazide. The available data on related compounds, however, provide a strong basis for understanding its potency.
Table 1: Comparative Potency of Thiazide Diuretics on NCC Note: Direct comparative studies under identical conditions are rare, and potency can vary based on the experimental system. Data for hydrochlorothiazide is provided as a reference for a structurally similar compound.
| Diuretic | Type | Relative Potency / IC₅₀ | Reference(s) |
| Hydrochlorothiazide | Thiazide | IC₅₀ ~ 4 µM (in some cell-based assays) | [6] |
| Chlorthalidone | Thiazide-like | More potent than HCTZ in BP lowering | [8] |
| Indapamide | Thiazide-like | More potent than HCTZ in BP lowering | [8] |
| Polythiazide | Thiazide | High potency, used in structural studies | [2] |
| This compound | Thiazide | Potency considered similar to HCTZ | [9] |
Table 2: Effect of Mutations in the Thiazide Binding Pocket on NCC Function and Inhibition Data derived from studies on hydrochlorothiazide (HCTZ).
| Mutation | Effect on Transport Activity | Effect on HCTZ Sensitivity | Reference(s) |
| N226A | Maintained | Significantly Reduced | [6] |
| S467A | Abolished | N/A | [2] |
| S468A | Abolished | N/A | [2] |
Key Experimental Protocols
Investigating the interaction between this compound and NCC requires robust and validated experimental methodologies. Below are detailed protocols for three key techniques.
Cell-Based Chloride Ion Flux Assay
This functional assay measures NCC activity by tracking the influx of chloride ions into cells expressing the transporter. A modern, high-throughput method uses a chloride-sensitive Yellow Fluorescent Protein (YFP).
Protocol:
-
Cell Line Preparation: Generate a stable HEK293 cell line co-expressing human NCC and a membrane-anchored, chloride-sensitive YFP.
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Kinase Activation: To ensure robust NCC activity, incubate cells in a hypotonic, chloride-free, and potassium-free buffer. This activates the endogenous WNK-SPAK pathway, leading to NCC phosphorylation.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 10-15 minutes.
-
Initiate Influx: Place the plate in a fluorescence plate reader. Initiate the assay by adding a buffer containing Na⁺ and Cl⁻.
-
Data Acquisition: Measure the YFP fluorescence quenching over time (e.g., every 2-5 seconds for 1-2 minutes). Cl⁻ influx quenches the YFP signal.
-
Analysis: Calculate the initial rate of fluorescence quenching (the slope of the initial linear portion of the curve). Plot the rates against the inhibitor concentration to determine the IC₅₀ value.[6][10]
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is the cornerstone technique for determining the high-resolution structure of membrane proteins like NCC.
Protocol:
-
Protein Expression and Purification: Overexpress tagged human NCC in a suitable system (e.g., HEK293F cells). Solubilize cell membranes with a mild detergent (e.g., LMNG) and purify the protein using affinity chromatography followed by size-exclusion chromatography.[2]
-
Complex Formation: Incubate the purified NCC with a saturating concentration of this compound.
-
Grid Preparation (Vitrification): Apply a small volume (2-3 µL) of the NCC-drug complex to a glow-discharged EM grid. Use a vitrification robot (e.g., Vitrobot) to blot away excess liquid, leaving a thin film. Plunge the grid rapidly into liquid ethane, freezing the sample in a glass-like, amorphous state.[11][12][13]
-
Data Collection: Transfer the vitrified grid to a cryo-transmission electron microscope. Collect a large dataset of thousands of high-magnification images (micrographs) using a direct electron detector.
-
Image Processing:
-
Correct for beam-induced motion and account for the microscope's contrast transfer function (CTF).
-
Use computational software (e.g., RELION, CryoSPARC) to automatically pick images of individual NCC particles.
-
Classify the particles into different 2D views and then reconstruct a 3D model.
-
Refine the 3D model to near-atomic resolution.[12]
-
-
Model Building and Analysis: Build an atomic model into the final 3D density map to identify the drug binding site and key molecular interactions.
Western Blotting for Phosphorylation Analysis
This technique is used to assess the phosphorylation status of NCC, providing insight into its activation state.
Protocol:
-
Sample Preparation: Homogenize kidney tissue or lyse cultured cells in a buffer containing protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of NCC.[7][14]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of total protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding. Milk is often avoided as it contains phosphoproteins that can increase background.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated NCC residue (e.g., anti-pThr58-NCC) or an antibody against total NCC (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting light signal. The band intensity corresponds to the amount of phosphorylated or total NCC.[16][17]
Conclusion and Future Directions
The mechanism of action of this compound on the sodium-chloride cotransporter is a precise and elegant example of targeted drug-protein interaction. Building on structural and functional data from related thiazides, it is clear that inhibition is achieved through a dual mechanism of chloride competition and, more importantly, the allosteric stabilization of a transport-inactive, outward-facing conformation. The activity of NCC is tightly controlled by the WNK-SPAK/OSR1 phosphorylation cascade, a critical consideration in the overall physiological effect of thiazide diuretics.
While the qualitative mechanism is well-understood, future research should focus on obtaining high-resolution crystal or cryo-EM structures of NCC in complex with this compound itself to confirm the precise binding interactions. Furthermore, detailed kinetic studies are needed to quantify its binding affinity and dissociation rates relative to other thiazide and thiazide-like diuretics. Such data will be invaluable for the rational design of next-generation antihypertensive agents with improved potency and specificity, potentially minimizing off-target effects and advancing the treatment of hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specimen Preparation for High-Resolution Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 13. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
Pharmacokinetic Profile of Hydroflumethiazide in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of Hydroflumethiazide in preclinical models. Due to a notable lack of publicly available, specific quantitative data for this compound in common preclinical species, this document synthesizes general principles of thiazide diuretic pharmacokinetics, outlines standard experimental methodologies, and presents the established mechanism of action. The guide is intended to inform the design of future preclinical studies and provide a foundational understanding for researchers in drug development.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema. Its mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is crucial for the successful translation of this compound into clinical applications. This guide addresses the typical pharmacokinetic properties of thiazide diuretics and provides a framework for conducting such preclinical investigations.
Pharmacokinetic Profile
2.1. Absorption
Thiazide diuretics are generally well-absorbed after oral administration.[3] The rate and extent of absorption can be influenced by the physicochemical properties of the drug substance and the formulation.
2.2. Distribution
Thiazide diuretics exhibit a high degree of plasma protein binding.[3] This binding can influence the volume of distribution and the fraction of unbound drug available to exert its pharmacological effect.
2.3. Metabolism
The metabolism of this compound is not extensively documented in preclinical species. Generally, thiazide diuretics undergo limited hepatic metabolism.
2.4. Excretion
The primary route of elimination for thiazide diuretics is renal excretion, with the unchanged drug being actively secreted into the proximal tubule.[3]
Table 1: Anticipated Pharmacokinetic Parameters of this compound in Preclinical Models (Hypothetical Data)
| Parameter | Rat | Dog | Mouse |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available |
| Protein Binding (%) | Data not available | Data not available | Data not available |
Note: This table is a template. Specific values for this compound are not available in the public domain based on the conducted searches.
Experimental Protocols
The following sections outline standard methodologies for key experiments in a preclinical pharmacokinetic study of this compound.
3.1. Animal Models
-
Species: Sprague-Dawley rats, Beagle dogs, and CD-1 mice are commonly used models.
-
Health Status: Animals should be healthy, of a specific age and weight range, and acclimated to the laboratory environment before the study.
-
Housing: Animals should be housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to standard chow and water.
3.2. Dosing and Sample Collection
-
Formulation: this compound should be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).
-
Dose Levels: At least two to three dose levels should be investigated to assess dose proportionality.
-
Blood Sampling: Blood samples are typically collected from a suitable vessel (e.g., tail vein in rats, jugular vein in dogs) at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period.
3.3. Bioanalytical Method
A validated bioanalytical method is essential for the accurate quantification of this compound in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.[4][5]
-
Sample Preparation: Protein precipitation or solid-phase extraction are common techniques to extract the analyte from plasma or urine samples.
-
Chromatography: Reversed-phase chromatography is typically used to separate this compound from endogenous components.
-
Mass Spectrometry: Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Validation: The method must be validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.
Mandatory Visualizations
4.1. Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron.
Caption: Mechanism of action of this compound in the distal convoluted tubule.
4.2. Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
This technical guide has outlined the expected pharmacokinetic profile and standard experimental methodologies for the preclinical assessment of this compound. While specific quantitative data in animal models are conspicuously absent from the public literature, the provided framework serves as a valuable resource for researchers and scientists in the field of drug development. Future studies are warranted to generate and publish detailed pharmacokinetic data for this compound in relevant preclinical species to better inform its development and clinical use.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Hydroflumethiazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of hydroflumethiazide, a prominent thiazide diuretic. By examining the intricate connections between the molecular architecture of this compound and its diuretic and antihypertensive effects, this document aims to equip researchers and drug development professionals with the foundational knowledge to design and synthesize more potent and selective therapeutic agents.
Introduction: The Enduring Significance of Thiazide Diuretics
Thiazide diuretics have been a cornerstone in the management of hypertension and edema for decades.[1] Their primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC), located in the distal convoluted tubule of the nephron.[1][2] this compound, a member of the benzothiadiazine class, exemplifies the chemical scaffold that has been extensively modified to probe the SAR and optimize therapeutic efficacy. A thorough understanding of how specific structural features of the this compound molecule contribute to its biological activity is paramount for the rational design of novel diuretic and antihypertensive drugs with improved pharmacological profiles.
Core Structure-Activity Relationships of this compound
The diuretic activity of this compound and its analogs is intrinsically linked to the integrity and substitution pattern of the 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide nucleus. The following sections dissect the critical structural determinants for optimal activity.
The Essential Sulfonamide Group at Position 7
An unsubstituted sulfonamide (-SO2NH2) group at the 7th position is an absolute requirement for the diuretic activity of thiazides.[2] Replacement or removal of this group leads to a significant reduction or complete loss of diuretic efficacy.[2] This functional group is believed to play a crucial role in the binding of the molecule to the sodium-chloride cotransporter.
The Electron-Withdrawing Group at Position 6
For potent diuretic activity, an electron-withdrawing group at position 6 is essential.[2] In this compound, this is a trifluoromethyl (-CF3) group. Other effective substituents at this position include chloro (-Cl) and bromo (-Br) groups. Conversely, the substitution of an electron-donating group at this position markedly diminishes diuretic activity.[2]
Saturation of the 3,4-Double Bond
This compound belongs to the hydrothiazide subclass, characterized by a saturated double bond between the 3rd and 4th positions of the benzothiadiazine ring. This saturation leads to a significant increase in diuretic potency, approximately 10-fold greater than their unsaturated counterparts like chlorothiazide.[2]
Substitutions at Position 3
The 3rd position of the hydrothiazide nucleus is a key site for modulating potency and duration of action. Substitution with a lipophilic group at this position generally enhances diuretic activity.[2] The nature of this substituent can influence the compound's lipid solubility, which in turn affects its pharmacokinetic properties. For instance, the introduction of haloalkyl, aralkyl, or thioether moieties can lead to compounds with a longer duration of action.[2]
Substitutions at Position 2
The nitrogen atom at the 2nd position can tolerate small alkyl substitutions. Such modifications can influence the duration of action of the diuretic.[2] The hydrogen atom at the 2-N position is the most acidic proton in the molecule, a property enhanced by the neighboring electron-withdrawing sulfonyl group.[2]
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data for a selection of thiazide diuretics, illustrating the impact of structural modifications on their inhibitory activity against the sodium-chloride cotransporter (NCC).
| Compound | R6 Substituent | R3 Substituent | NCC Inhibition IC50 (µM) |
| Hydrochlorothiazide | -Cl | -H | 1.3[3][4] |
| Metolazone | -Cl | -o-tolyl | 0.048[3][4] |
| Polythiazide | -Cl | -CH2SCH2CF3 | 0.007[3][4] |
| Bendroflumethiazide | -CF3 | -CH2Ph | 0.042[3][4] |
This data was obtained from studies on the rat thiazide-sensitive Na+-Cl- cotransporter expressed in Xenopus laevis oocytes.[3][4]
Experimental Protocols
A comprehensive SAR analysis relies on robust and reproducible experimental methodologies. The following sections detail the key in vivo and in vitro assays used to evaluate the diuretic activity of this compound and its analogs.
In Vivo Diuretic Activity Assay in Rats
This protocol outlines a standard method for assessing the diuretic, natriuretic, and kaliuretic activity of a test compound in a rat model.[5][6][7][8][9]
4.1.1. Animal Preparation and Dosing
-
Male Wistar or Sprague-Dawley rats (150-200 g) are fasted overnight with free access to water.[5]
-
The rats are divided into control and test groups.
-
To ensure a uniform water and salt load, all animals receive an oral administration of normal saline (0.9% NaCl) at a volume of 25 ml/kg body weight.[5]
-
The control group receives the vehicle (e.g., normal saline), while the test groups receive the this compound analog at various doses. A standard diuretic, such as furosemide (5 mg/kg) or hydrochlorothiazide (1 mg/kg), is often used as a positive control.[5]
4.1.2. Urine Collection and Analysis
-
Immediately after dosing, the rats are placed in individual metabolic cages that allow for the separate collection of urine and feces.[5]
-
Urine is collected over a period of several hours (e.g., 5 hours), with measurements of the total volume at regular intervals.[5]
-
The collected urine samples are then analyzed for electrolyte content, specifically sodium (Na+), potassium (K+), and chloride (Cl-) concentrations, using a flame photometer or ion-selective electrodes.
-
The diuretic activity is expressed as the total urine output, while natriuretic and kaliuretic activities are determined from the total excretion of Na+ and K+, respectively.
In Vitro NCC Inhibition Assay using Xenopus laevis Oocytes
This in vitro assay provides a direct measure of a compound's ability to inhibit the sodium-chloride cotransporter.[3][4][10][11][12][13][14]
4.2.1. Oocyte Preparation and cRNA Injection
-
Oocytes are surgically harvested from female Xenopus laevis frogs.
-
The oocytes are treated with collagenase to remove the follicular layer.
-
cRNA encoding the rat thiazide-sensitive Na+-Cl- cotransporter (rTSC) is synthesized in vitro and microinjected into the oocytes.[3][4]
-
The injected oocytes are incubated for several days to allow for the expression of the cotransporter on the cell membrane.
4.2.2. Na+ Uptake Assay
-
The functional expression of the NCC is assessed by measuring the uptake of radioactive sodium (22Na+).
-
Groups of cRNA-injected oocytes are exposed to the test compound (this compound analog) at various concentrations for a defined period.[3][4]
-
The uptake of 22Na+ is then measured in the presence of the test compound.
-
The inhibitory effect of the compound is determined by comparing the 22Na+ uptake in treated oocytes to that in untreated control oocytes.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of NCC activity, is then calculated.[3][4]
Visualizing the SAR and Experimental Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the key structure-activity relationships of this compound and a typical experimental workflow for its evaluation.
Caption: Key structure-activity relationships of this compound.
Caption: Experimental workflow for evaluating diuretic activity.
Conclusion
The structure-activity relationship of this compound is a well-defined yet continuously evolving field of study. The core benzothiadiazine-1,1-dioxide structure offers multiple positions for chemical modification, each with a distinct impact on the diuretic and antihypertensive properties of the resulting analogs. A comprehensive understanding of these SAR principles, coupled with robust in vivo and in vitro screening methodologies, is essential for the successful discovery and development of next-generation diuretics. This guide provides a foundational framework for researchers to build upon in their quest for novel and improved therapies for cardiovascular and renal diseases.
References
- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 6. scielo.br [scielo.br]
- 7. dovepress.com [dovepress.com]
- 8. ijpp.com [ijpp.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recording Sodium Self-Inhibition of Epithelial Sodium Channels Using Automated Electrophysiology in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacodynamics of Hydroflumethiazide in Renal Tubules
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the pharmacodynamic properties of hydroflumethiazide, a thiazide diuretic, with a specific focus on its mechanism of action within the renal tubules. It is intended for an audience of researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound's interaction with its molecular target and its subsequent physiological effects.
Executive Summary
This compound exerts its diuretic and antihypertensive effects by directly inhibiting the electroneutral sodium-chloride cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) of the nephron. This inhibition blocks the reabsorption of approximately 5-10% of filtered sodium, leading to increased natriuresis and diuresis. The primary molecular action initiates a cascade of downstream effects on the handling of other electrolytes, including potassium, calcium, and uric acid. Understanding these intricate pharmacodynamics is crucial for optimizing therapeutic strategies and for the development of novel diuretic agents.
Molecular Mechanism of Action
The primary molecular target of this compound is the thiazide-sensitive Na+-Cl- cotransporter, also known as NCC or SLC12A3.[1][2][3][4] This transporter is exclusively expressed along the distal convoluted tubule, a key segment of the nephron for fine-tuning salt and water balance.[3][5]
This compound acts from the luminal side of the tubule.[6] Structural and functional studies have revealed that thiazide diuretics bind to an orthosteric site on the transporter, likely overlapping with the chloride binding site.[4][7][8] This binding event arrests the transporter in an outward-open conformation, preventing the conformational cycling required to translocate sodium and chloride ions from the tubular fluid into the DCT epithelial cell.[7][9] This blockade of NaCl reabsorption is the foundational step for all subsequent physiological effects.
The activity of the NCC itself is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases (WNK1, WNK3, WNK4) and the downstream STE20/SPS1-related proline/alanine-rich kinase (SPAK).[5][7] Phosphorylation of the N-terminal domain of NCC by this cascade is a critical step for its activation and trafficking to the apical membrane.[7] Therefore, the physiological state of this regulatory pathway can significantly influence the efficacy of this compound.
Physiological Consequences in the Nephron
The inhibition of the NCC by this compound triggers a series of predictable changes in renal electrolyte handling.
-
Natriuresis and Diuresis: By blocking NaCl entry in the DCT, this compound increases the luminal concentration of sodium and chloride.[10] Since the DCT is relatively impermeable to water, this solute-rich fluid passes into the collecting duct system. The osmotic force of these unabsorbed salts retains water in the tubule, leading to increased urine output (diuresis).[1][2]
-
Kaliuresis and Hypokalemia: The increased delivery of sodium to the late distal tubule and collecting duct enhances the activity of the aldosterone-sensitive epithelial sodium channel (ENaC) and the basolateral Na+/K+-ATPase.[10] This results in increased sodium reabsorption in these segments in exchange for potassium secretion into the tubular lumen, leading to potassium loss (kaliuresis) and potentially hypokalemia.[10][11]
-
Metabolic Alkalosis: The same mechanism that promotes potassium secretion also enhances the secretion of hydrogen ions (H+) into the collecting duct, which can result in metabolic alkalosis.[10]
-
Hypocalciuria and Hypercalcemia: Thiazides paradoxically decrease urinary calcium excretion.[11] The inhibition of apical sodium entry via NCC leads to a lower intracellular sodium concentration in the DCT cell. This enhances the electrochemical gradient for the basolateral Na+/Ca2+ exchanger (NCX1) to extrude calcium into the interstitium in exchange for sodium entry. The resulting decrease in intracellular calcium concentration promotes passive calcium influx from the tubular lumen via the apical TRPV5 calcium channel, leading to an overall increase in net calcium reabsorption.[12]
-
Hyperuricemia: Thiazide diuretics are known to increase serum uric acid levels. They compete with uric acid for secretion by the organic anion transporters (OAT1 and OAT4) in the proximal convoluted tubule, thereby reducing the urinary excretion of uric acid.[11]
Quantitative Pharmacodynamic Data
Quantitative data specifically for this compound is sparse in publicly available literature. The following tables summarize representative data for thiazide diuretics, primarily hydrochlorothiazide (HCTZ), which shares the same mechanism of action. This data provides a quantitative context for the effects of this drug class on renal tubular function.
Table 1: Effect of Chronic Thiazide Administration on Distal Tubule Na+ Transport (Data derived from in vivo microperfusion studies in rats treated with Hydrochlorothiazide)
| Parameter | Control Group | HCTZ-Treated Group (10-14 days) | Percentage Change | Reference |
| Na+ Transport Capacity (pmol/min) | 390 ± 32 | 203 ± 24 | ↓ 48% | [13] |
Table 2: Effect of Chronic Thiazide Administration on NCC Transporter Density (Data derived from [3H]metolazone binding assays in rat renal cortical membranes)
| Parameter | Control Group | HCTZ-Treated Group (10-14 days) | Percentage Change | Reference |
| Thiazide Receptors (pmol/mg protein) | 1.0 ± 0.1 | 2.2 ± 0.4 | ↑ 120% | [13] |
Note: The chronic blockade of NaCl entry leads to a functional reduction in transport capacity, despite a paradoxical upregulation in the number of transporter proteins.
Key Experimental Protocols
The study of this compound's pharmacodynamics relies on several key experimental methodologies.
In Vivo Microperfusion of the Distal Tubule
This technique allows for the direct measurement of ion transport in a specific nephron segment in a living animal.
-
Animal Preparation: A rat is anesthetized, and its body temperature is maintained. The kidney is exposed via a flank incision and immobilized in a cup to minimize movement. The surface of the kidney is bathed in warm mineral oil.
-
Tubule Identification: Surface distal tubules are identified visually.
-
Micropipette Placement: A double-barreled micropipette is used. One barrel is for perfusing an artificial tubular fluid of known composition. The other barrel can be used for voltage measurement.
-
Perfusion and Collection: The tubule is punctured with the perfusion pipette. Downstream, an oil block is injected to isolate the segment, followed by the placement of a collection pipette to aspirate the perfusate.
-
Sample Analysis: The collected fluid is analyzed for ion concentrations (e.g., Na+, Cl-) using methods like microflame photometry or ion-selective electrodes. The perfusion rate is measured.
-
Calculation: The rate of ion transport is calculated based on the difference in ion concentration between the initial perfusate and the collected fluid, adjusted for the perfusion rate and tubule length. The experiment is repeated with and without this compound in the perfusate to determine its inhibitory effect.
Radioligand Binding Assay for NCC Quantification
This assay quantifies the density of thiazide-sensitive transporters in a tissue sample.
-
Membrane Preparation: Renal cortical tissue is homogenized in a buffered solution. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet the cell membranes.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled thiazide diuretic, such as [3H]metolazone, which has a high affinity for the NCC.
-
Incubation: The incubation is carried out at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a large excess of unlabeled diuretic) from total binding. Scatchard analysis can be used to determine the maximal binding capacity (Bmax), representing the total number of receptors, and the dissociation constant (Kd), indicating binding affinity.
Ion Flux Assay in Xenopus Oocytes
This is a common in vitro system for studying the function of a specific transporter in isolation.
-
Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the human NCC (SLC12A3) is microinjected into the cytoplasm of the oocytes. Control oocytes are injected with water. The oocytes are then incubated for 2-4 days to allow for protein expression on the plasma membrane.
-
Uptake Assay: Oocytes are incubated in a solution containing a radioactive tracer for the ion of interest (e.g., 22Na+). The incubation is performed in the presence and absence of this compound at various concentrations.
-
Washing and Lysis: After the uptake period, oocytes are rapidly washed in an ice-cold, isotope-free solution to remove external radioactivity. Individual oocytes are then lysed.
-
Measurement: The radioactivity within the lysed oocytes is measured using a gamma or scintillation counter.
-
Analysis: The rate of ion uptake is calculated. The inhibitory effect of this compound is determined by comparing uptake in treated versus untreated oocytes, allowing for the calculation of parameters like the half-maximal inhibitory concentration (IC50).
Visualizations: Pathways and Processes
Mechanism of Action in a Distal Convoluted Tubule Cell
Caption: this compound blocks the NCC, altering ion gradients that enhance Ca2+ reabsorption.
Experimental Workflow for In Vivo Microperfusion
Caption: Workflow for measuring diuretic effects on ion transport in a single nephron.
Logical Cascade of this compound's Effects
Caption: Cause-and-effect pathway from NCC inhibition to systemic physiological changes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into intrarenal sites and mechanisms of action of diuretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Diuretics [cvpharmacology.com]
- 11. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Adaptation of distal convoluted tubule of rats. II. Effects of chronic thiazide infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroflumethiazide: A Technical Guide on Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and solubility profile of Hydroflumethiazide. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.
Physicochemical Properties of this compound
This compound is a thiazide diuretic used in the management of hypertension and edema.[1][2] Its chemical and physical characteristics are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Below is a summary of its key physicochemical properties.
| Property | Value | Reference(s) |
| IUPAC Name | 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [1][2][3][4] |
| Chemical Formula | C₈H₈F₃N₃O₄S₂ | [1][2][5][6] |
| Molecular Weight | 331.29 g/mol | [6] |
| Physical Appearance | White to cream-colored, finely divided, crystalline powder | [2][3] |
| Melting Point | 272-273 °C | [1][2][3] |
| pKa | pK₁: 8.9, pK₂: 10.7 | [1][2] |
| LogP (Octanol/Water) | 0.36 | [1][2][7] |
Solubility Profile of this compound
The solubility of this compound in various solvents is a critical parameter for its formulation and bioavailability. It is practically insoluble in water and ether but shows solubility in certain organic solvents and dilute alkaline solutions.[8] However, it is unstable in alkaline solutions.[2]
The following table summarizes the solubility of this compound at 25 °C.
| Solvent | Solubility (mg/mL) | Reference(s) |
| Acetone | >100 | [2] |
| Methanol | 58 | [2] |
| Acetonitrile | 43 | [2] |
| Water | 0.3 (300 mg/L) | [1][2][9] |
| Ether | 0.2 | [2] |
| Benzene | <0.1 | [2] |
| DMSO | Slightly Soluble | [5] |
| Ethanol | Soluble | [3][8] |
Experimental Protocols
This section details the methodologies for determining key physicochemical and solubility parameters of this compound.
Determination of Aqueous Solubility (Saturation Shake-Flask Method)
The saturation shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[10][11][12]
Protocol:
-
Preparation: An excess amount of this compound is added to a vial containing a specific volume of purified water (or a relevant buffer system). The excess solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., at 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. The supernatant is then carefully separated from the undissolved solid by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
-
Data Analysis: The experiment is performed in triplicate, and the average concentration is reported as the equilibrium solubility.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[13][14]
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase column, such as a C8 or C18, is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for adequate separation and peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., ~272 nm).
-
Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase or a suitable solvent.
-
Calibration: The standard solutions are injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: The filtered supernatant from the solubility experiment is diluted appropriately and injected into the HPLC system.
-
Concentration Determination: The concentration of this compound in the sample is calculated using the regression equation from the calibration curve.
Visualizations
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS 135-09-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. scbt.com [scbt.com]
- 7. This compound [stenutz.eu]
- 8. pharmacy180.com [pharmacy180.com]
- 9. parchem.com [parchem.com]
- 10. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. akjournals.com [akjournals.com]
The Dawn of a New Era in Diuretic Therapy: The Discovery and Developmental History of Thiazide Diuretics
A Technical Guide for Researchers and Drug Development Professionals
The mid-20th century marked a pivotal moment in the management of cardiovascular diseases with the advent of thiazide diuretics. This guide provides an in-depth technical exploration of the discovery and development of this revolutionary class of drugs, from their conceptual origins to their establishment as a cornerstone of antihypertensive therapy. We will delve into the key experiments, quantitative data, and the brilliant scientific minds that propelled this therapeutic breakthrough.
The Genesis of a Novel Diuretic: From Carbonic Anhydrase Inhibitors to Saluretics
The story of thiazide diuretics begins in the laboratories of Merck & Co. in the 1950s, where a dedicated team of scientists embarked on a quest for a more effective and safer oral diuretic than the mercurial compounds and carbonic anhydrase inhibitors available at the time. The team was led by the pharmacologist Karl H. Beyer, Jr., who championed a rational drug discovery approach, moving away from serendipitous findings to targeted molecular modification.[1]
The initial research focus was on sulfonamide-based carbonic anhydrase inhibitors.[2] While these agents could induce diuresis, their efficacy was limited by the development of metabolic acidosis due to bicarbonate excretion. Beyer envisioned a new class of diuretics, which he termed "saluretics," that would primarily promote the excretion of sodium and chloride without significantly altering the body's acid-base balance.[3]
This ambitious goal was pursued by a collaborative team that included pharmacologist John E. Baer, and organic chemists James M. Sprague and Frederick C. Novello.[1] Sprague directed the chemical search for sulfa compounds that could enhance the excretion of salt, while Novello was instrumental in the synthesis of novel compounds.[4]
The Breakthrough: Synthesis and Discovery of Chlorothiazide
The relentless efforts of the Merck team culminated in the synthesis of chlorothiazide in 1957 by Frederick Novello.[5][6] This novel benzothiadiazine derivative demonstrated a remarkable saluretic effect in preclinical studies, far exceeding that of the parent sulfonamide compounds.
Chemical Synthesis of Chlorothiazide
The synthesis of chlorothiazide, a cornerstone of the developmental history, was a multi-step process. The general synthetic scheme is outlined below.
References
- 1. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]
- 2. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 3. The Distal Convoluted Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veterans Administration Cooperative Study Group on Hypertensive Agents: effects of age on treatment results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usmedicine.com [usmedicine.com]
- 6. Chlorothiazide | C7H6ClN3O4S2 | CID 2720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydroflumethiazide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the molecular and analytical properties of Hydroflumethiazide, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical data, detailed experimental protocols for its synthesis and analysis, and its mechanism of action.
Core Molecular and Physicochemical Data
This compound is a thiazide diuretic utilized in the management of hypertension and edema. A clear understanding of its fundamental properties is crucial for research and development activities.
| Property | Value | Citations |
| Molecular Formula | C₈H₈F₃N₃O₄S₂ | [1][2][3][4][5] |
| Molecular Weight | 331.29 g/mol | [1][2][4][5][6] |
| IUPAC Name | 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [6] |
| CAS Number | 135-09-1 | [1][5] |
| Melting Point | 272-273 °C | [1][6] |
| Appearance | White to cream-colored crystalline powder | [6] |
| Solubility (at 25 °C) | Acetone: >100 mg/mLMethanol: 58 mg/mLAcetonitrile: 43 mg/mLWater: 0.3 mg/mLEther: 0.2 mg/mLBenzene: <0.1 mg/mL | [7][8] |
| pKa | pKa₁: 8.9pKa₂: 10.7 | [7] |
Mechanism of Action: Inhibition of the Na⁺/Cl⁻ Cotransporter
This compound exerts its diuretic effect by targeting the sodium-chloride (Na⁺/Cl⁻) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron.[9][10] By inhibiting this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in diuresis.[9][10][11][12][13]
References
- 1. This compound | CAS#:135-09-1 | Chemsrc [chemsrc.com]
- 2. This compound | 135-09-1 [chemicalbook.com]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound USP Reference Standard CAS 135-09-1 Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. This compound [drugfuture.com]
- 8. This compound | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. youtube.com [youtube.com]
- 11. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. CV Pharmacology | Diuretics [cvpharmacology.com]
Methodological & Application
Application Note: Identification of Hydroflumethiazide Metabolites using Tandem Mass Spectrometry (MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Understanding the metabolic fate of this drug is crucial for comprehensive pharmacokinetic studies and to ensure a complete toxicological evaluation. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the identification and structural elucidation of drug metabolites in complex biological matrices. This application note provides a detailed protocol for the identification of this compound metabolites in human urine using LC-MS/MS.
Metabolic Pathway of this compound
This compound can undergo several metabolic transformations. While a significant portion of the drug is excreted unchanged, key metabolic pathways include hydrolysis and dehydrogenation. One of the primary metabolites identified is formed through the hydrolytic opening of the thiadiazine ring, leading to the formation of 2,4-disulfamyl-5-trifluoromethylaniline. Additionally, dehydrogenation of the dihydro-benzothiadiazine ring can occur.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
The identification of this compound metabolites involves sample preparation, LC-MS/MS analysis, and data processing. The following workflow provides a general overview of the process.
Application Notes: Cell-Based Assays for Investigating Hydroflumethiazide's Diuretic Effect
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2] Its therapeutic effect stems from its ability to increase urine output (diuresis) by inhibiting salt reabsorption in the kidneys. The primary molecular target of this compound and other thiazide diuretics is the sodium-chloride symporter, also known as the Na-Cl cotransporter (NCC) or SLC12A3.[1][3][4] This transporter is located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron and is responsible for reabsorbing approximately 5% of the total filtered sodium.[1][3][5] By blocking NCC, this compound reduces the reabsorption of sodium and chloride ions, which in turn diminishes the osmotic gradient for water reabsorption, leading to increased urine volume.[1][3][4]
Cell-based assays are indispensable tools for studying the mechanism of action of diuretics like this compound. They provide a controlled in vitro environment to dissect the molecular interactions between the drug and its target, quantify its inhibitory potency, and investigate the cellular pathways that regulate the transporter's activity. These assays are crucial for screening new diuretic compounds, understanding drug resistance mechanisms, and exploring the pathophysiology of related genetic disorders like Gitelman syndrome.[6]
Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)
This compound exerts its diuretic effect by directly binding to and inhibiting the NCC protein in the distal convoluted tubule. Under normal physiological conditions, NCC transports Na+ and Cl- from the tubular fluid into the DCT cell. The energy for this process is derived from the low intracellular Na+ concentration maintained by the Na+/K+-ATPase pump on the basolateral membrane.[1][3] By inhibiting NCC, this compound effectively blocks this pathway of salt reabsorption. The activity of NCC is also tightly regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinase (SPAK), which control the phosphorylation and surface expression of NCC.[5][7]
Caption: Mechanism of this compound action in a DCT cell.
Recommended Cell Models
The choice of cell line is critical for obtaining physiologically relevant data. The following cell lines are commonly used to study NCC function and the effects of thiazide diuretics.
| Cell Line | Description | Advantages | Disadvantages |
| mDCT15 | Mouse Distal Convoluted Tubule cells | Endogenously express NCC and its key regulatory proteins (WNKs, SPAK), providing a physiologically relevant system.[8] Do not require hypotonic/low chloride pre-stimulation for activity measurements.[8] | Mouse origin may not perfectly replicate human physiology. |
| MDCK-hNCC | Madin-Darby Canine Kidney cells stably transfected with human NCC (hNCC) | Robust and easy to culture. Allows for the study of human NCC specifically. Inducible expression systems (e.g., tetracycline-inducible) offer precise control over NCC expression.[9][10] | Overexpression system. Lacks the native regulatory environment of DCT cells. Often requires pre-incubation in chloride-free buffers to stimulate NCC activity.[9] |
| HEK293 | Human Embryonic Kidney cells | High transfection efficiency makes them ideal for transient expression of NCC wild-type and mutant constructs.[10][11] Useful for studying protein trafficking and membrane abundance.[11] | Non-polarized and lack the specific cellular machinery of DCT cells. Not suitable for transport assays that require a polarized monolayer. |
Key Cell-Based Assays
A multi-assay approach is recommended to fully characterize the effects of this compound. This includes functional assays to directly measure NCC-mediated ion transport and biochemical assays to assess protein expression and post-translational modifications.
Functional Assay: Thiazide-Sensitive Ion Uptake
This is the gold-standard method to directly quantify NCC activity. The assay measures the rate of radioactive sodium (22Na+) uptake into cells. The portion of uptake that is inhibited by a high concentration of a thiazide diuretic is attributed to NCC activity.
Biochemical Assay: Western Blotting for NCC Expression and Phosphorylation
This assay provides mechanistic insight into how compounds affect NCC. NCC activity is strongly correlated with its phosphorylation at key N-terminal residues (e.g., Threonine-58 in human NCC).[9] Western blotting can quantify total NCC protein levels and the levels of phosphorylated NCC (pNCC), indicating the activation state of the transporter. Cell surface biotinylation followed by immunoblotting can be used to specifically measure the amount of NCC at the plasma membrane.[10]
Quantitative Data Summary
The following table summarizes representative quantitative data from cell-based assays investigating thiazide diuretics.
| Diuretic | Cell Line | Assay Type | Measured Parameter | Result | Reference |
| Metolazone | mDCT15 | 22Na+ Uptake | IC50 | 3.47 x 10-6 M | [8] |
| Metolazone | MDCK-hNCC | 22Na+ Uptake | % Inhibition | >90% at 10-3 M | [9] |
| KN93 (CaMKII Inhibitor) | mDCT15 | 22Na+ Uptake | NCC Activity | Dose-dependent increase | [12] |
Experimental Protocols
Protocol 1: Thiazide-Sensitive 22Na+ Uptake Assay
This protocol is adapted from methods used for mDCT15 and MDCK-hNCC cells.[9][12] It measures NCC function by quantifying the amount of radioactive sodium transported into the cells, with and without a thiazide inhibitor.
Caption: Experimental workflow for a 22Na+ uptake assay.
Materials:
-
Confluent mDCT15 or MDCK-hNCC cells in 24-well plates
-
Chloride-free pre-incubation buffer (if needed): 130 mM Na-gluconate, 5 mM K-gluconate, 2 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM HEPES, pH 7.4
-
Uptake buffer: 140 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4
-
22NaCl radioisotope
-
This compound stock solution (in DMSO)
-
Ice-cold wash buffer (e.g., 140 mM NaCl)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Seed cells onto 24-well plates and grow until they form a confluent monolayer. For inducible cell lines like Tet-On MDCK-hNCC, add the inducing agent (e.g., tetracycline) 16-20 hours prior to the assay.[9]
-
Pre-incubation (for MDCK cells): Aspirate the culture medium. Wash cells once with serum-free medium pre-warmed to 37°C. Incubate the cells for 20 minutes at 37°C in the chloride-free pre-incubation buffer to maximize NCC activity.[9] For mDCT15 cells, this step is typically not required.[8]
-
Drug Treatment: Aspirate the pre-incubation buffer. Add uptake buffer containing either vehicle (DMSO) or the desired concentrations of this compound. It is critical to include a control group with a saturating concentration of a thiazide (e.g., 1 mM metolazone) to define the non-NCC-mediated uptake.
-
Initiate Uptake: Add the 22NaCl to the uptake buffer in each well to a final activity of approximately 1.5 µCi/mL.[9]
-
Incubation: Incubate the plate at 37°C for 20 minutes. Ensure the timing is precise and consistent across all wells.
-
Stop Uptake: Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with an excess of ice-cold wash buffer.
-
Cell Lysis: Aspirate the final wash completely. Add 200-300 µL of lysis buffer to each well and incubate for 20-30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the cell lysate from each well into a scintillation vial. Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Thiazide-sensitive uptake is calculated as the difference between the average CPM in vehicle-treated wells and the average CPM in wells treated with a saturating concentration of thiazide.
-
Plot the percentage inhibition of thiazide-sensitive uptake against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of NCC Phosphorylation
This protocol allows for the assessment of the activation state of NCC following treatment with this compound or other compounds.
Materials:
-
Confluent cells in 6-well plates or 10 cm dishes
-
Compound(s) for treatment (e.g., this compound, kinase inhibitors/activators)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-total NCC, Anti-phospho-NCC (e.g., pT58), Anti-loading control (e.g., β-actin or Na+/K+-ATPase)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Grow cells to confluence. Treat the cells with this compound or other test compounds for the desired duration.
-
Cell Lysis: Place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pNCC) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 11. Apply the ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total NCC and a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and then re-probed starting from the blocking step (Step 9) with the next primary antibody.
-
Data Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the pNCC band to the total NCC band and/or the loading control band to determine the relative change in NCC phosphorylation across different treatment conditions.[13]
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of the Thiazide-Sensitive Sodium-Chloride Cotransporter by Beta3-Adrenoreceptor in the Distal Convoluted Tubule [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.au.dk [pure.au.dk]
- 12. The Pharmacological Inhibition of CaMKII Regulates Sodium Chloride Cotransporter Activity in mDCT15 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia Modulates Sodium Chloride Co-transporter via CaMKII-β Pathway: An In Vitro Study with mDCT15 Cells [mdpi.com]
Application Notes and Protocols for Studying the Antihypertensive Effects of Hydroflumethiazide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to investigate the antihypertensive properties of Hydroflumethiazide, a thiazide diuretic. The following sections detail the selection of appropriate animal models, experimental protocols for inducing hypertension, and methodologies for evaluating the therapeutic efficacy of this compound.
Introduction to this compound
This compound is a thiazide diuretic that exerts its antihypertensive effect primarily by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, resulting in reduced blood volume and subsequently, lower blood pressure. While the primary mechanism is diuretic, long-term administration of thiazides may also involve vasodilation.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the antihypertensive mechanisms of this compound. Three widely used and well-characterized rat models of hypertension are recommended:
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is the most widely used model for studying hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a form of mineralocorticoid-induced, salt-sensitive hypertension characterized by low renin levels.
-
L-NAME-Induced Hypertensive Rat: This model is induced by the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, leading to endothelial dysfunction and hypertension.
Data Presentation: Antihypertensive Effects of Thiazide Diuretics
Due to the limited availability of specific quantitative data for this compound in the published literature, data for the closely related and commonly studied thiazide diuretic, Hydrochlorothiazide (HCTZ), is presented below as a representative example of the expected effects.
Table 1: Effect of Hydrochlorothiazide on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Reduction in SBP (mmHg) | Reference |
| Vehicle Control | - | 7 days | 194 ± 2 | 194 ± 2 | 0 | [1] |
| HCTZ | 1.5 | 7 days | 194 ± 2 | 153 ± 2 | 41 ± 2 | [1] |
Table 2: Effect of Hydrochlorothiazide on Cardiac Hypertrophy in DOCA-Salt Hypertensive Rats
| Treatment Group | Duration | Left Ventricular (LV) Area / Body Weight (BW) | Left Ventricular Posterior Wall Thickness (LVPWT) / BW | Myocardial Collagen Volume Fraction (%) | Reference |
| Sham | 6 weeks | Normal | Normal | Low | |
| DOCA-Salt (Untreated) | 6 weeks | Increased by 2.4-fold vs. Sham | Increased by 2.7-fold vs. Sham | Significantly Increased | |
| DOCA-Salt + HCTZ | 3 weeks (after 3 weeks of DOCA-salt) | Significantly Reduced vs. Untreated | Significantly Reduced vs. Untreated | Significantly Reduced |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model
Protocol for Induction of Hypertension:
-
Hypertension develops spontaneously in SHR strains. No specific induction protocol is required. Rats typically develop hypertension by 10-12 weeks of age.
Protocol for this compound Administration:
-
Animal Selection: Use male SHR rats aged 10-12 weeks with established hypertension (SBP > 180 mmHg).
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 7 days). A typical dose to start with, based on related compounds, would be in the range of 1-5 mg/kg.
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure at baseline and at regular intervals throughout the study using the tail-cuff method.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
Protocol for Induction of Hypertension:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats.
-
Uninephrectomy: Perform a left uninephrectomy under appropriate anesthesia.
-
DOCA Implantation: Implant a subcutaneous pellet of DOCA (e.g., 25 mg/rat) or administer DOCA subcutaneously (e.g., 15 mg/kg) twice weekly.
-
Salt Loading: Provide the rats with 1% NaCl and 0.2% KCl in their drinking water ad libitum.
-
Duration: Hypertension typically develops over 3-4 weeks.
Protocol for this compound Administration:
-
Treatment Initiation: After the development of stable hypertension (e.g., after 3 weeks of DOCA-salt treatment), divide the animals into treatment and control groups.
-
Administration: Administer this compound (e.g., 1-5 mg/kg/day) or vehicle daily via oral gavage for a specified period (e.g., 3 weeks).
-
Monitoring: Monitor blood pressure regularly. At the end of the study, euthanize the animals and collect heart tissue for analysis of cardiac hypertrophy and fibrosis.
L-NAME-Induced Hypertensive Rat Model
Protocol for Induction of Hypertension:
-
Animal Selection: Use male Wistar or Sprague-Dawley rats.
-
L-NAME Administration: Administer L-NAME in the drinking water at a concentration of 40 mg/kg/day.
-
Duration: Hypertension develops progressively over several weeks (e.g., 4-8 weeks).
Protocol for this compound Administration:
-
Treatment Initiation: After the establishment of hypertension, randomize the rats into treatment and control groups.
-
Administration: Administer this compound (e.g., 1-5 mg/kg/day) or vehicle daily via oral gavage concurrently with L-NAME administration for the remainder of the study.
-
Monitoring: Monitor blood pressure weekly. At the end of the study, tissues such as the aorta and heart can be collected to assess for vascular and cardiac remodeling.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the NCC transporter.
Experimental Workflow for Antihypertensive Studies
References
Application Notes and Protocols for In Vivo Efficacy Assessment of Hydroflumethiazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2] Its primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] This diuretic effect contributes to its antihypertensive properties by reducing plasma volume and peripheral vascular resistance.
These application notes provide detailed protocols for assessing the diuretic and antihypertensive efficacy of this compound in vivo using established rodent models. The protocols are designed to yield robust and reproducible data for preclinical drug development and pharmacological research.
Signaling Pathway of this compound
This compound exerts its effects primarily by blocking the Na+/Cl- cotransporter (NCC) in the apical membrane of cells in the distal convoluted tubule. This inhibition leads to a cascade of downstream effects, most notably impacting the Renin-Angiotensin-Aldosterone System (RAAS).
Protocol 1: Assessment of Diuretic Efficacy in Rats (Lipschitz Test)
This protocol details the procedure for evaluating the diuretic activity of this compound in Wistar rats, a commonly used and validated method.
Experimental Workflow
Materials
-
Wistar rats (male, 150-200 g)
-
This compound
-
Furosemide (standard diuretic)
-
Normal saline (0.9% NaCl)
-
Metabolic cages for rats
-
Graduated measuring cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure
-
Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. Fast the animals overnight (approximately 18 hours) with free access to water.
-
Grouping: Divide the rats into three groups (n=6 per group):
-
Hydration and Dosing: Administer 15 ml/kg of normal saline orally to each rat to ensure adequate hydration.[3] Immediately after hydration, administer the respective vehicle, standard, or test compound orally.
-
Urine Collection: Place each rat in an individual metabolic cage.[3] Collect urine at specific time intervals, typically at 5 and 24 hours post-administration.
-
Data Collection and Analysis:
-
Measure the total urine volume for each rat at each time point.
-
Analyze the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.
-
Calculate the diuretic index and saluretic/natriuretic indices as follows:
-
Diuretic Index = (Urine volume of test group) / (Urine volume of control group)
-
Saluretic Index = (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group)
-
Natriuretic Index = (Na+ excretion of test group) / (K+ excretion of test group)
-
-
Data Presentation
Table 1: Effect of this compound on Urine Volume in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/100g) at 5h | Urine Volume (mL/100g) at 24h | Diuretic Index (at 24h) |
| Control (Vehicle) | - | 1.5 ± 0.2 | 3.0 ± 0.4 | 1.0 |
| Furosemide | 20 | 4.5 ± 0.5 | 6.5 ± 0.6 | 2.17 |
| This compound | 1 | 3.0 ± 0.3 | 5.0 ± 0.5 | 1.67 |
| p < 0.05 compared to control |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Na+ (mEq/L) | K+ (mEq/L) | Cl- (mEq/L) | Natriuretic Index (Na+/K+) |
| Control (Vehicle) | - | 80 ± 5 | 40 ± 4 | 100 ± 8 | 2.0 |
| Furosemide | 20 | 150 ± 10 | 50 ± 5 | 180 ± 12 | 3.0 |
| This compound | 1 | 130 ± 8 | 45 ± 4 | 160 ± 10* | 2.89 |
| p < 0.05 compared to control |
Protocol 2: Assessment of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol describes the evaluation of the antihypertensive effects of this compound in the Spontaneously Hypertensive Rat (SHR) model, a widely accepted model for essential hypertension.
Experimental Workflow
Materials
-
Spontaneously Hypertensive Rats (SHR) (male, 12-14 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Animal restrainers
Procedure
-
Animal Preparation: Acclimatize male SHRs for at least one week. Train the rats to the restraining procedure and tail-cuff blood pressure measurement for several days before the start of the study to minimize stress-induced variations in blood pressure.
-
Baseline Blood Pressure: Measure the baseline systolic and diastolic blood pressure of conscious rats using the tail-cuff method.
-
Grouping: Divide the rats into two groups (n=6-8 per group) with similar average baseline blood pressures:
-
Control Group: Receives the vehicle daily.
-
Test Group: Receives this compound daily (a starting dose similar to other thiazides, e.g., >1 mg/kg, oral, can be used).
-
-
Dosing and Monitoring: Administer the vehicle or this compound orally once daily for a period of several weeks (e.g., 4-8 weeks). Measure blood pressure weekly at the same time of day.
-
Data Collection and Analysis:
-
Record systolic and diastolic blood pressure at each time point.
-
Calculate the mean arterial pressure (MAP) if desired (MAP ≈ Diastolic BP + 1/3(Systolic BP - Diastolic BP)).
-
Calculate the percentage reduction in blood pressure from baseline for each animal.
-
Perform statistical analysis to compare the blood pressure of the test group with the control group over time.
-
Data Presentation
Table 3: Effect of a Thiazide Diuretic on Blood Pressure in Spontaneously Hypertensive Rats (SHR) (Representative Data based on a related compound)
| Treatment Group | Dose (mg/kg/day) | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | % Reduction in Systolic BP |
| Control (Vehicle) | - | 195 ± 5 | 205 ± 6 | -5.1% |
| Trichlormethiazide | >1 | 198 ± 6 | 170 ± 7 | 14.1% |
| p < 0.05 compared to control group's final BP. Data is illustrative based on the known effects of thiazide diuretics in this model.[5] |
Table 4: Time Course of Systolic Blood Pressure Reduction in SHRs Treated with a Thiazide Diuretic (Representative Data)
| Week | Control Group (mmHg) | Hydrochlorothiazide (1.5 mg/kg/day) Group (mmHg) |
| 0 (Baseline) | 194 ± 2 | 194 ± 2 |
| 1 | 198 ± 3 | 175 ± 3 |
| 2 | 201 ± 3 | 168 ± 4 |
| 3 | 203 ± 4 | 160 ± 4 |
| 4 | 205 ± 4 | 153 ± 3 |
| *p < 0.0001 compared to baseline. This data is for Hydrochlorothiazide, a related thiazide diuretic.[3] |
Conclusion
The provided protocols offer a standardized framework for the in vivo assessment of this compound's efficacy. Adherence to these detailed methodologies will enable researchers to generate reliable data on its diuretic and antihypertensive properties, which is crucial for its continued development and clinical application. The experimental design can be adapted to include different dose levels to establish a dose-response relationship for a more comprehensive evaluation.
References
Application of Hydroflumethiazide in Carbonic Anhydrase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroflumethiazide, a thiazide diuretic traditionally used in the management of hypertension and edema, has garnered significant interest for its off-target effects, notably its role as a carbonic anhydrase (CA) inhibitor.[1][2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[4][5][6]
This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on various carbonic anhydrase isoforms.
Mechanism of Action
This compound, like other sulfonamide-containing drugs, exerts its inhibitory effect on carbonic anhydrase by coordinating to the zinc ion in the enzyme's active site.[2][7] The primary sulfonamide moiety (-SO2NH2) of this compound binds to the Zn(II) ion, displacing the catalytic water molecule and preventing the enzyme from carrying out its hydration of carbon dioxide.[7] This inhibition can lead to various physiological effects depending on the tissue and the specific CA isoform being inhibited. For instance, in vascular smooth muscle, inhibition of carbonic anhydrase by thiazide diuretics can lead to intracellular alkalinization, activation of calcium-activated potassium (KCa) channels, and subsequent vasorelaxation.[8]
Caption: Signaling pathway of this compound-induced vasorelaxation.
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits a distinct inhibition profile against various human (hCA) and murine (mCA) carbonic anhydrase isoforms. The following table summarizes the reported inhibition constants (Ki) and dissociation constants (Kd).
| Isoform | Inhibition Constant (Ki) (nM) | Dissociation Constant (Kd) (µM) |
| hCA I | 2840 - 8250 | ~1 |
| hCA II | 141 - 435 | ~1 |
| hCA IV | 2840 - 8250 | Not specified |
| hCA VB | 141 - 435 | Not specified |
| hCA VII | 141 - 435 | Not specified |
| hCA IX | 141 - 435 | Not specified |
| hCA XII | 141 - 435 | Not specified |
| hCA XIV | 141 - 435 | Not specified |
| mCA XV | 141 - 435 | Not specified |
Note: Data compiled from multiple sources.[2][4] The range in Ki values reflects potential variations in experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the carbonic anhydrase inhibitory activity of this compound.
Stopped-Flow CO2 Hydration Assay
This assay measures the enzymatic activity of CA by monitoring the pH change resulting from the hydration of CO2.
Materials:
-
Purified carbonic anhydrase isoform
-
This compound
-
HEPES buffer (25 mM, pH 7.5, containing 50 mM NaCl)
-
Phenol Red pH indicator
-
CO2-saturated water
-
Stopped-flow spectrometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a solution of the CA enzyme in the assay buffer to a final concentration of 20-40 nM.[4]
-
Prepare CO2-saturated water by bubbling CO2 gas through Milli-Q water for at least 1 hour at 25°C.[4]
-
-
Assay Performance:
-
Set the stopped-flow spectrometer to monitor the absorbance change of Phenol Red at 557 nm.[4]
-
Mix the enzyme solution (with or without this compound) with the CO2-saturated water in the stopped-flow instrument.
-
Record the initial rate of absorbance change, which corresponds to the rate of CO2 hydration.
-
-
Data Analysis:
-
Determine the rates of CO2 hydration from the slopes of the initial absorbance change curves.[4]
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for the stopped-flow CO2 hydration assay.
Fluorescent Thermal Shift Assay (FTSA)
FTSA is used to determine the binding affinity (dissociation constant, Kd) of an inhibitor to a protein by measuring the change in the protein's melting temperature (Tm) upon ligand binding.
Materials:
-
Purified carbonic anhydrase isoform
-
This compound
-
ANS (8-Anilino-1-naphthalenesulfonic acid) fluorescent dye
-
Sodium phosphate buffer (50 mM, pH 7.5, containing 50 mM NaCl)
-
Real-time PCR instrument or a dedicated thermal shift assay instrument
Procedure:
-
Sample Preparation:
-
Prepare a master mix containing the CA enzyme (5-20 µM) and ANS (50 µM) in the assay buffer.[4]
-
Prepare a series of dilutions of this compound.
-
In a multiwell plate, mix the master mix with the different concentrations of this compound. Include a control with no inhibitor.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Apply a temperature gradient, typically increasing the temperature by 1°C per minute.[4]
-
Monitor the fluorescence of ANS. As the protein unfolds, ANS binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to obtain a melting curve for each sample.
-
The midpoint of the transition in the melting curve represents the melting temperature (Tm).
-
The change in Tm (ΔTm) is dependent on the concentration of the ligand.
-
Plot ΔTm against the logarithm of the this compound concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
-
Conclusion
This compound serves as a valuable tool for studying the inhibition of carbonic anhydrases. Its distinct inhibitory profile across various isoforms makes it a useful probe for investigating the physiological roles of these enzymes. The protocols outlined in this document provide a framework for researchers to quantitatively assess the interaction of this compound with carbonic anhydrases, contributing to a deeper understanding of its mechanism of action and potential therapeutic applications beyond its diuretic effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 4. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Hydroflumethiazide from Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the extraction of hydroflumethiazide from plasma samples using liquid-liquid extraction (LLE) techniques. The methodologies outlined are suitable for bioanalytical studies, including pharmacokinetic and bioequivalence assessments, requiring the quantification of this compound in a biological matrix.
Introduction
This compound is a thiazide diuretic used in the treatment of hypertension and edema. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis due to its effectiveness in removing interfering substances from complex matrices like plasma.[1] This document details a validated LLE protocol for this compound from human plasma, followed by analysis using High-Performance Liquid Chromatography with tandem mass spectrometric (HPLC-MS/MS) detection.[2]
Experimental Protocols
A validated method for the extraction of this compound from human plasma has been established using a 96-well plate format, which is suitable for high-throughput analysis.[2]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Hydrochlorothiazide)
-
Human plasma (with anticoagulant, e.g., heparin)
-
Organic Solvent: Methyl tert-butyl ether (MTBE)
-
Reconstitution Solvent: Mobile phase or a suitable mixture (e.g., acetonitrile/water)
-
96-well collection plates
-
Plate sealer
-
Vortex mixer
-
Centrifuge with a 96-well plate rotor
-
Nitrogen evaporator
Stock and Working Solutions Preparation
-
Primary Stock Solution of this compound: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water (e.g., 1:1 v/v) to achieve the desired concentrations for the calibration curve.
-
Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the internal standard (e.g., hydrochlorothiazide) in a similar manner. Dilute the IS stock solution to obtain a working solution at a fixed concentration.
Liquid-Liquid Extraction Protocol
This protocol is adapted from a validated method for hydrochlorothiazide using this compound as an internal standard, in a 96-well plate format.[2]
-
Sample Aliquoting: Aliquot 100 µL of human plasma (standards, quality controls, and unknown samples) into the wells of a 96-well collection plate.
-
Internal Standard Addition: Add a specific volume (e.g., 25 µL) of the internal standard working solution to each well, except for the blank samples.
-
Organic Solvent Addition: Add 500 µL of methyl tert-butyl ether (MTBE) to each well.
-
Mixing: Seal the 96-well plate and vortex for 5-10 minutes to ensure thorough mixing and facilitate the extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the plate at approximately 3000-4000 rpm for 5-10 minutes at 4°C to separate the aqueous and organic layers.[3]
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 400 µL) to a new 96-well collection plate.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the reconstitution solvent.
-
Analysis: The reconstituted samples are then ready for injection into the HPLC-MS/MS system for analysis.
Data Presentation
The following tables summarize the quantitative data from a validated bioanalytical method for a structurally similar compound (hydrochlorothiazide), which utilized this compound as the internal standard.[2][3][4] This data provides an expected performance benchmark for the this compound extraction protocol.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range (for HCTZ) | 1–100 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) (for HCTZ) | 1 ng/mL | [2] |
| Precision (CV%) | < 5.6% | [2] |
| Accuracy (% Bias) | Within ±15% | [3] |
Table 2: Extraction Recovery
| Analyte | Extraction Solvent | Mean Recovery (%) | Precision (CV%) | Reference |
| Hydrochlorothiazide | Diethyl ether:Dichloromethane (70:30 v/v) | 81.33 | 3.85 | [3] |
| Hydrochlorothiazide | Methyl tert-butyl ether | 80.46 | < 11.7% | [5] |
Note: Specific recovery data for this compound using this exact protocol was not detailed in the reviewed literature; however, as an internal standard, its recovery is expected to be consistent and similar to that of the analyte it is paired with.
Visualization
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.
Logical Relationship of LLE Parameters
Caption: Key Parameters for Optimizing this compound LLE from Plasma.
References
- 1. akjournals.com [akjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 4. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hydroflumethiazide's Poor Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Hydroflumethiazide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is characterized by its poor water solubility. At 25°C, its solubility in water is approximately 0.3 mg/mL.[1] This low solubility can present significant challenges in various experimental protocols that require the compound to be in an aqueous solution.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weakly acidic compound with a pKa of approximately 8.9.[1] Its solubility is pH-dependent, increasing in alkaline conditions. While it is soluble in dilute alkali, it is important to note that the compound is unstable in alkaline solutions.[1] For a related compound, hydrochlorothiazide, solubility in aqueous solutions is low in the pH range of 1.0 to 7.4.[2] However, in a more alkaline environment of pH 10.2 to 11.6, the solubility significantly increases.[2] It is crucial to consider the stability of this compound at higher pH values for your specific experimental duration.
Q3: What are the most common strategies to improve the solubility of this compound for in vitro experiments?
A3: Several techniques can be employed to enhance the solubility of this compound. These include:
-
pH Adjustment: Carefully increasing the pH of the aqueous medium can increase solubility.
-
Cosolvents: Utilizing water-miscible organic solvents can significantly improve solubility.
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance aqueous solubility.
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the dissolution rate.
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution velocity.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the chosen buffer. | 1. Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility. 2. Employ Solubilization Techniques: Refer to the detailed protocols below for using cosolvents, adjusting pH, or using cyclodextrins. 3. Incremental Addition: Try adding the compound slowly while vortexing or sonicating. |
| Inconsistent results in cell-based assays. | Poor solubility leading to non-uniform concentration of the drug in the cell culture medium. Precipitation of the drug can also lead to cytotoxicity. | 1. Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO, Ethanol) to create a concentrated stock. Ensure the final concentration of the organic solvent in your assay is minimal and does not affect the cells. 2. Use Solubilizing Excipients: Consider pre-formulating this compound with a non-toxic solubilizing agent like HP-β-cyclodextrin. 3. Filter the Final Solution: Before adding to the cells, filter the final diluted solution through a 0.22 µm filter to remove any undissolved particles. |
| Low bioavailability in animal studies. | Poor dissolution of the orally administered compound in the gastrointestinal tract. | 1. Formulation as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.[3][4] 2. Particle Size Reduction: Investigate nanosuspension formulations to increase the surface area for dissolution. 3. Use of a Cosolvent System in the Vehicle: For oral gavage, a suitable cosolvent system can be used to keep the drug in solution. |
Quantitative Data on Solubility
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | 0.3[1] |
| Acetone | >100[1] |
| Methanol | 58[1] |
| Acetonitrile | 43[1] |
| Ether | 0.2[1] |
| Benzene | <0.1[1] |
Table 2: Reported Enhancement of Thiazide Diuretics' Dissolution/Solubility
| Technique | Drug | Enhancement | Reference |
| Freeze-dried system with β-cyclodextrin | This compound | 3-fold increase in initial dissolution rate | [5] |
| Solid Dispersion with Dihydroxypropyltheophylline | Hydrochlorothiazide | 3.7-fold increase in water solubility | [3] |
| Liqui-solid Compacts | Hydrochlorothiazide | Dissolution rate up to 95% | [4] |
| Solid Dispersion with PEG-4000 | Hydrochlorothiazide | Dissolution increased to 88% | [4] |
Experimental Protocols
Protocol 1: Solubilization using a Cosolvent System
This protocol describes the preparation of a this compound solution using a water-miscible organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (High Purity)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
Serially dilute the concentrated stock solution in your desired aqueous buffer (e.g., PBS) to the final working concentration.
-
It is critical to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
Vortex immediately after each dilution step.
-
-
Final Preparation:
-
Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.
-
If any cloudiness or precipitation is observed, sonicate the solution for 5-10 minutes.
-
Filter the final solution through a 0.22 µm syringe filter before use in cell-based or other sensitive assays.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the preparation of a this compound solution using HP-β-CD to form an inclusion complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the HP-β-CD Solution:
-
Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Warming the solution may be necessary to fully dissolve the HP-β-CD.
-
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours to allow for complex formation.
-
-
Clarification and Sterilization:
-
After the incubation period, centrifuge the solution at high speed to pellet any undissolved material.
-
Carefully collect the supernatant.
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action and experimental workflow for solubilizing this compound.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. This compound | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Enhancement of dissolution rate of hydrochlorothiazide via solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of dissolution rate of class II drugs (Hydrochlorothiazide); a comparative study of the two novel approaches; solid dispersion and liqui-solid techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of drug dissolution rate enhancement from beta-cyclodextrin-drug systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroflumethiazide Dosage for Preclinical Hypertension Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical hypertension studies involving hydroflumethiazide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in reducing blood pressure?
This compound is a thiazide diuretic that primarily acts on the kidneys.[1][2][3] It inhibits the sodium-chloride symporter (SLC12A3) located in the distal convoluted tubule of the nephron.[1][2][3] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride.[1][2][3] The resulting diuretic effect reduces plasma volume and cardiac output.[4] Over the long term, it is believed that thiazide diuretics also lower blood pressure through vasodilation, although the exact mechanism for this is not fully understood.[2][4]
Q2: What are the key pharmacokinetic parameters of this compound in preclinical models?
| Parameter | Value | Reference |
| Bioavailability | ~65-75% | [1] |
| Tmax (oral) | 1-2.5 hours | [1] |
| Plasma Half-life | 5.6-14.8 hours | [1] |
| Protein Binding | 40-68% | [1] |
Q3: What is a recommended starting dose for this compound in a preclinical hypertension study with rats?
Direct dose-response studies for this compound in hypertensive rat models are not extensively detailed in the provided search results. However, a study on the diuretic activity in rats used a dose of 1 mg/kg orally.[5] For the closely related thiazide diuretic, hydrochlorothiazide (HCTZ), a dose of 30 mg/kg in Spontaneously Hypertensive Rats (SHRs) did not produce a statistically significant reduction in mean blood pressure when used alone, but showed a synergistic effect when combined with an ACE inhibitor.[6] Another study in angiotensin II-induced hypertensive rats used trichlormethiazide, another thiazide diuretic, at approximately 10 mg/kg per day orally, which significantly reduced mean arterial pressure.[7]
Given this information, a starting dose in the range of 1-10 mg/kg for this compound in rats would be a reasonable starting point for a dose-finding study. It is crucial to perform a dose-response study to determine the optimal dose for the specific hypertension model and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or no significant reduction in blood pressure observed.
-
Possible Cause 1: Inadequate Dose.
-
Solution: The initial dose of this compound may be too low. It is recommended to conduct a dose-escalation study to find the effective dose range. Based on data from related thiazide diuretics, you may need to explore doses up to 30 mg/kg or higher, while carefully monitoring for adverse effects.[6]
-
-
Possible Cause 2: Animal Model Selection.
-
Solution: The chosen hypertension model may not be responsive to thiazide diuretics. For instance, the Spontaneously Hypertensive Rat (SHR) model has been shown to have an increased density of thiazide diuretic receptors, suggesting it should be a responsive model.[8] Ensure the pathophysiology of your chosen model is appropriate for the mechanism of action of this compound.
-
-
Possible Cause 3: Issues with Drug Administration.
-
Solution: Verify the accuracy of your oral gavage technique to ensure the full dose is being administered. For detailed guidance, refer to the "Experimental Protocols" section below. Inconsistent administration can lead to high variability in your results.
-
-
Possible Cause 4: Measurement Error.
-
Solution: Inaccurate blood pressure measurement can mask the true effect of the drug. Ensure proper technique, including appropriate cuff size, correct placement, and adequate acclimatization of the animal. Refer to the troubleshooting guide for blood pressure measurement below.
-
Issue 2: High variability in blood pressure readings between animals in the same treatment group.
-
Possible Cause 1: Stress-induced blood pressure fluctuations.
-
Solution: Acclimate the animals to the blood pressure measurement procedure for a sufficient period before starting the experiment. Handle the animals gently and consistently.
-
-
Possible Cause 2: Inconsistent drug administration.
-
Solution: Ensure all personnel are proficient in the oral gavage technique and that the drug formulation is homogenous.
-
-
Possible Cause 3: Biological variability.
-
Solution: Increase the sample size (number of animals per group) to increase the statistical power of your study and account for individual differences in response.
-
Experimental Protocols
Oral Gavage Administration in Rats
This protocol is a general guideline and should be adapted to your institution's specific animal care and use committee (IACUC) protocols.
-
Animal Preparation:
-
Fast the rat for a few hours before dosing to ensure an empty stomach, which can aid in absorption. Water should be available at all times.
-
Weigh the animal to accurately calculate the dose volume. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.
-
-
Drug Formulation:
-
Prepare the this compound solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose). Ensure the formulation is homogenous, especially for suspensions, by vortexing immediately before each administration.
-
-
Gavage Procedure:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.
-
Insert the gavage needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth towards the esophagus.
-
If any resistance is met, or if the animal coughs, withdraw the needle immediately and restart.
-
Once the needle is in the stomach, slowly administer the formulation.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after the procedure.
-
Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
-
Acclimatization:
-
Acclimate the rats to the restraining device and the tail-cuff inflation/deflation cycle for several days before the actual measurement. This will reduce stress-induced elevations in blood pressure.
-
-
Procedure:
-
Place the rat in the restrainer.
-
Place the tail cuff and sensor on the base of the tail.
-
Gently warm the tail to increase blood flow. This can be done using a warming pad or an infrared lamp.
-
Initiate the automated measurement cycle on the plethysmograph.
-
Take multiple readings (e.g., 5-10) and average them to get a reliable measurement for each time point. Discard any readings that are clearly erroneous.
-
-
Troubleshooting:
-
No signal: Ensure the sensor is correctly placed and the tail is sufficiently warmed.
-
Inconsistent readings: This can be due to movement or stress. Allow the animal to calm down before retaking measurements. Ensure the cuff size is appropriate for the tail diameter.
-
Visualizations
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Caption: Experimental workflow for a dose-response study of this compound.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazide diuretic receptors in spontaneously hypertensive rats and 2-kidney 1-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Hydroflumethiazide
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the development and execution of a stability-indicating HPLC method for Hydroflumethiazide and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method? A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify a drug substance in the presence of its potential degradation products, impurities, and excipients. The method must be able to resolve the active pharmaceutical ingredient (API) peak from all other peaks, demonstrating specificity.[1]
Q2: What are the common degradation pathways and products for this compound? this compound, like other thiazide diuretics, is susceptible to degradation under various stress conditions. The primary degradation pathway is hydrolysis of the thiadiazine ring, particularly in alkaline solutions.[2][3] Photodegradation can also occur. A key degradation product of the structurally similar hydrochlorothiazide is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB), suggesting a similar sulfonamide derivative forms from this compound hydrolysis.[2]
Q3: What are the typical forced degradation conditions required to develop a stability-indicating method? Forced degradation studies, or stress testing, are essential to generate potential degradation products and demonstrate the method's specificity.[1] Typical conditions involve exposing the drug substance to:
-
Acid Hydrolysis: 0.1 N HCl at 60°C.[4]
-
Base Hydrolysis: 0.1 N NaOH at 60°C.[4]
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at 70-105°C.[4]
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and/or visible light.
The goal is to achieve a target degradation of approximately 5-20% to ensure that the primary degradation products are formed without completely destroying the molecule.[4]
Q4: How is a stability-indicating HPLC method for this compound validated according to ICH guidelines? Method validation is performed according to ICH Q2(R1) guidelines to ensure the method is reliable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.[5]
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[6]
Experimental Protocol: Representative HPLC Method
This section details a typical stability-indicating reversed-phase HPLC method for the analysis of this compound.
1. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC method.
| Parameter | Specification |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Methanol : Phosphate Buffer (pH 3.2) (60:40 v/v)[5][8] |
| Flow Rate | 1.0 mL/min[5][8] |
| Detection Wavelength | 270 nm[5][8] |
| Injection Volume | 20 µL[5][8] |
| Column Temperature | Ambient or 30°C |
| Run Time | Sufficient to elute the main peak and all degradants (e.g., 15 min) |
2. Preparation of Solutions
-
Phosphate Buffer (pH 3.2): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.2 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered buffer and HPLC-grade methanol in the specified ratio (e.g., 400 mL buffer with 600 mL methanol). Degas the solution using sonication or vacuum filtration.[5][8]
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with methanol.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution appropriately with the mobile phase to achieve the desired concentration within the linear range.[5]
-
Sample Preparation: For a tablet dosage form, weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 25 mg of this compound to a 50 mL volumetric flask, add methanol, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[5]
3. System Suitability Test (SST)
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) | RSD ≤ 2.0% for peak area and retention time (from ≥5 replicate injections) |
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., in-line filter, guard column, or column inlet frit).[9]2. Buffer precipitation in the mobile phase or system.[10]3. Particulate matter from unfiltered samples. | 1. Systematically disconnect components (start from the detector and move backward) to isolate the source of the blockage. Backflush the column with a weaker solvent (without buffer). Replace filters or frits if necessary.[9]2. Ensure buffer is fully dissolved and miscible with the organic solvent. Flush the entire system with HPLC-grade water to remove precipitated salts.[10]3. Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection. |
| Peak Tailing | 1. Interaction of basic amine groups in this compound with active (acidic) silanol groups on the silica column packing.[11]2. Column overload (injecting too high a concentration).3. Column degradation or void formation. | 1. Ensure the mobile phase pH is low (e.g., 3.2) to keep the silanol groups protonated and reduce interaction. Use a high-purity, end-capped C18 column.[11]2. Dilute the sample and re-inject.[12]3. Replace the column with a new one.[10] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[12]2. Fluctuations in column temperature.3. Column aging or degradation.4. Inconsistent flow rate (pump issue). | 1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.[12]2. Use a column oven to maintain a constant temperature.[12]3. Dedicate a column for the assay or replace it if performance deteriorates.4. Check for pump leaks and perform pump maintenance. Purge the pump to remove air bubbles.[13] |
| No Peaks or Very Small Peaks | 1. Detector lamp is off or malfunctioning.2. No sample injected (autosampler error, empty vial, air bubble in syringe).3. Incorrect mobile phase or flow path issue.4. Sample degradation. | 1. Check that the detector lamp is on and has sufficient energy.[13]2. Verify sample vial has sufficient volume and is correctly placed. Check for air bubbles in the autosampler syringe.[13]3. Ensure mobile phase is flowing and there are no leaks or blockages in the system.[13]4. Prepare fresh samples. Ensure sample solvent is compatible with the mobile phase. |
| Noisy or Drifting Baseline | 1. Air bubbles in the pump or detector.2. Contaminated or improperly prepared mobile phase.3. Leaks in the system, especially between the column and detector.4. Detector lamp failing. | 1. Thoroughly degas the mobile phase. Purge the pump.[13]2. Use high-purity solvents and salts. Prepare fresh mobile phase and filter it.[9]3. Check and tighten all fittings.[10]4. Check lamp energy and replace if necessary. |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the experimental and troubleshooting workflows.
Caption: Experimental workflow for the stability-indicating HPLC analysis of this compound.
Caption: Logical troubleshooting workflow for diagnosing and resolving peak tailing issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. This compound | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 8. japsonline.com [japsonline.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. phenomenex.com [phenomenex.com]
- 11. hplc.eu [hplc.eu]
- 12. conquerscientific.com [conquerscientific.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Addressing matrix effects in mass spectrometry analysis of Hydroflumethiazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Hydroflumethiazide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, endogenous components in biological fluids like plasma or urine can suppress or enhance its signal, leading to inaccurate quantification.[1][3] This can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common causes of matrix effects in LC-MS/MS analysis?
A2: The primary causes of matrix effects are co-eluting endogenous or exogenous substances from the biological sample.[1] In plasma, phospholipids are a major contributor to matrix effects.[1][3] Other sources can include salts, proteins, and anticoagulants like heparin.[1][4] Exogenous materials, such as polymers from plastic tubes, can also introduce interfering compounds.[4]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: A common method to quantify matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank, extracted matrix sample at the same concentration. The ratio of these two peak areas is known as the matrix factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]
Q4: What is an internal standard (IS) and why is it crucial for mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard of this compound is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[5]
Q5: Which ionization technique, ESI or APCI, is more susceptible to matrix effects for thiazide diuretics?
A5: Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[3] However, the choice of ionization mode can also depend on the specific mass spectrometer design.[4] For thiazide diuretics like Hydrochlorothiazide, methods have been successfully developed using ESI in negative ion mode.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, inappropriate mobile phase pH. | - Dilute the sample. - Use a guard column and/or implement a more effective sample clean-up procedure. - Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Inconsistent Retention Time | Column degradation, changes in mobile phase composition, fluctuating flow rate. | - Replace the analytical column. - Prepare fresh mobile phase daily. - Check the LC system for leaks and ensure proper pump performance. |
| High Signal Suppression | Co-elution of matrix components (e.g., phospholipids). | - Optimize the chromatographic separation to better resolve this compound from interfering compounds. - Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Utilize a stable isotope-labeled internal standard for this compound. |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | - Optimize the pH of the sample and extraction solvent for LLE. - For SPE, evaluate different sorbent types and optimize the wash and elution steps. |
| Signal Enhancement | Co-eluting compounds that enhance the ionization of this compound. | - Improve chromatographic separation. - Employ a more selective sample preparation technique. - Use a stable isotope-labeled internal standard to normalize the signal. |
Quantitative Data on Matrix Effects
The following table summarizes representative data on matrix effects for Hydrochlorothiazide (a close structural analog to this compound) and the use of this compound as an internal standard, demonstrating the effectiveness of appropriate sample preparation and internal standard use.
| Analyte | Internal Standard | Sample Preparation | Matrix Factor (IS-Normalized) | Conclusion | Reference |
| Valsartan | This compound | Solid-Phase Extraction (HLB cartridge) | Not explicitly stated for HFMZ, but the method was successfully validated. | Insignificant ion suppression for Valsartan and enhancement for HCTZ with the proposed cleanup. | [6] |
| Hydrochlorothiazide | Hydrochlorothiazide-¹³C, d₂ | Solid-Phase Extraction (Oasis HLB) | 0.992 - 0.998 | Minimal matrix effect observed with the use of a stable isotope-labeled IS and SPE. | |
| Amlodipine | Amlodipine-d₄ | Solid-Phase Extraction (Oasis HLB) | 0.971 - 1.024 | Effective compensation of matrix effects using a stable isotope-labeled IS and SPE. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the simultaneous quantification of Valsartan and Hydrochlorothiazide, using this compound as an internal standard.[6]
Materials:
-
Human plasma
-
This compound internal standard solution (2 µg/mL)
-
Methanol (HPLC grade)
-
Milli-Q water
-
HLB SPE cartridges (30 mg/1 cc)
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Condition the HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1.0 mL of Milli-Q water.
-
Elute the analytes with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation.
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., Lichrocart RP Select, 125 x 4 mm, 5 µm)[6]
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (95:5, v/v)[6]
-
Flow Rate: 0.5 mL/min[6]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transition for this compound: 329.90 > 302.40[6][7]
-
Dwell Time: 200 ms
-
Collision Gas: Nitrogen
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation workflows.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hydroflumethiazide Dissolution with PVP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the dissolution of Hydroflumethiazide using Polyvinylpyrrolidone (PVP).
Frequently Asked Questions (FAQs)
Q1: Why is PVP used to enhance the dissolution of this compound?
A1: this compound is a poorly water-soluble drug, which can limit its bioavailability. PVP is a hydrophilic polymer that can be used to create solid dispersions with this compound. This process can enhance the dissolution rate by:
-
Converting the crystalline drug to an amorphous state: The amorphous form of a drug is typically more soluble than its crystalline form.[1][2][3]
-
Improving the wettability of the drug particles: PVP is highly water-soluble and can increase the contact between the drug and the dissolution medium.
-
Inhibiting drug recrystallization: PVP can form hydrogen bonds with this compound, which helps to stabilize the amorphous form and prevent it from converting back to the less soluble crystalline form.[4]
Q2: What is a solid dispersion, and how does it work?
A2: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state. In the case of this compound and PVP, the drug is molecularly dispersed within the PVP matrix. This molecular dispersion breaks down the drug's crystal lattice, leading to a significant increase in the surface area available for dissolution and an overall enhancement of the dissolution rate.
Q3: Which method is best for preparing this compound-PVP solid dispersions: solvent evaporation, spray drying, or co-precipitation?
A3: The choice of method depends on the specific experimental goals, available equipment, and the scale of production.
-
Solvent Evaporation: A common laboratory-scale method that is relatively simple to implement. It is effective in producing amorphous solid dispersions.[5] However, complete removal of the solvent can be challenging, and the process may not be easily scalable.[6][7]
-
Spray Drying: A scalable and continuous process that is well-suited for producing uniform, amorphous particles. It is particularly advantageous for thermally sensitive compounds due to the rapid evaporation process.[3][7][8]
-
Co-precipitation: This method can also yield amorphous solid dispersions and may offer advantages in terms of particle morphology.
Q4: How does the ratio of this compound to PVP affect dissolution?
A4: The ratio of drug to polymer is a critical factor. Generally, increasing the proportion of PVP leads to a greater enhancement in dissolution, up to a certain point.[1][3] At higher PVP concentrations, the polymer can form a viscous layer that may initially retard dissolution.[9] The optimal ratio needs to be determined experimentally. For the related compound hydrochlorothiazide, a 1:5 drug-to-PVP K30 ratio showed significant dissolution enhancement.[5]
Q5: What is the effect of PVP molecular weight (K-value) on dissolution?
A5: The molecular weight of PVP can influence the dissolution rate. While some studies on other drugs have shown that lower molecular weight PVPs may lead to faster dissolution, the effect can be drug-dependent. For some systems, PVP K30 has been shown to be very effective. It is recommended to screen different PVP grades to find the optimal one for your specific formulation.
Troubleshooting Guide
Issue 1: The dissolution rate of my this compound-PVP solid dispersion is not significantly better than the pure drug.
-
Possible Cause 1: Incomplete conversion to the amorphous state.
-
Troubleshooting:
-
Verify the amorphous nature of your solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the PXRD pattern and the presence of a glass transition temperature (Tg) in the DSC thermogram indicate an amorphous state.
-
Optimize your preparation method. For solvent evaporation, ensure rapid solvent removal. For spray drying, adjust the inlet temperature and spray rate.
-
-
-
Possible Cause 2: Incorrect drug-to-polymer ratio.
-
Troubleshooting:
-
Prepare solid dispersions with varying ratios of this compound to PVP (e.g., 1:1, 1:3, 1:5) and compare their dissolution profiles.
-
-
-
Possible Cause 3: Phase separation of the drug and polymer.
-
Troubleshooting:
-
Ensure the chosen solvent in the solvent evaporation method can fully dissolve both the drug and the polymer.
-
During preparation, ensure homogenous mixing of the drug and polymer.
-
-
Issue 2: The solid dispersion is sticky and difficult to handle.
-
Possible Cause 1: Residual solvent.
-
Troubleshooting:
-
Dry the solid dispersion under vacuum for an extended period to ensure complete solvent removal.
-
-
-
Possible Cause 2: Low glass transition temperature (Tg).
-
Troubleshooting:
-
Consider using a PVP grade with a higher molecular weight, which generally results in a higher Tg.
-
Store the solid dispersion in a cool, dry place, well below its Tg.
-
-
Issue 3: During dissolution testing, the solution becomes very viscous, and the release rate slows down.
-
Possible Cause: High concentration of PVP.
-
Troubleshooting:
-
This can be a natural consequence of using a high proportion of a soluble polymer. This "gelling out" effect can sometimes hinder drug release after the initial burst.
-
Optimize the drug-to-PVP ratio to balance dissolution enhancement with the viscosity of the dissolution medium.
-
Ensure adequate agitation during the dissolution test as specified in the relevant pharmacopeia.
-
-
Data Presentation
Table 1: Effect of Preparation Method and PVP Ratio on Apparent Solubility of this compound-PVP Systems.
| Formulation | Drug:PVP Ratio | Preparation Method | Apparent Solubility Enhancement (vs. Crystalline Drug) | Reference |
| This compound:PVP | 9:1 | Co-spray Dried | 2.5 times | [2] |
| This compound:PVP | Not specified | Spray Dried | Plateaued at ~4 times with increasing PVP content | [3] |
| This compound:PVP | Not specified | Coprecipitate | Up to 16 times faster dissolution | [1] |
Table 2: Dissolution Data for Hydrochlorothiazide (HCTZ) with PVP K30 (as a model for this compound).
| Formulation | Drug:PVP K30 Ratio | % Drug Release at 5 min | % Drug Release at 30 min | Reference |
| HCTZ Solid Dispersion | 1:5 | 66.3% | >90% | [5] |
Experimental Protocols
1. Preparation of this compound-PVP Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh the desired amounts of this compound and PVP K-30. Dissolve both components in a suitable common solvent (e.g., a mixture of ethanol and dichloromethane) in a round-bottom flask.[6]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once a solid film or mass is formed, further dry the product in a vacuum oven at a slightly elevated temperature for 24-48 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask, and gently pulverize it using a mortar and pestle. Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to protect it from moisture.
2. Characterization of Solid Dispersions
-
Powder X-ray Diffraction (PXRD):
-
Purpose: To determine the physical state (crystalline or amorphous) of this compound in the solid dispersion.
-
Methodology: Samples are scanned over a 2θ range of 5° to 40°. The absence of sharp peaks characteristic of crystalline this compound indicates the formation of an amorphous solid dispersion.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To assess the thermal properties and confirm the amorphous nature of the solid dispersion.
-
Methodology: Samples are heated at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere. The disappearance of the sharp endothermic peak corresponding to the melting point of crystalline this compound and the appearance of a glass transition temperature (Tg) confirm the amorphous state.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To investigate potential interactions (e.g., hydrogen bonding) between this compound and PVP.
-
Methodology: Spectra are recorded over a range of 4000 to 400 cm⁻¹. Shifts in the characteristic peaks of the drug (e.g., -SO₂-NH- stretching) can indicate intermolecular interactions with the polymer.[4]
-
3. In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: 900 mL of a suitable medium, such as distilled water or a buffer solution (e.g., pH 6.8 phosphate buffer).
-
Temperature: Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry, at the drug's λmax.
Visualizations
Caption: Experimental workflow for preparing and evaluating this compound-PVP solid dispersions.
Caption: Logical relationship illustrating the strategy to enhance this compound's dissolution.
References
- 1. The influence of polyvinylpyrrolidone on the dissolution properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amorphous spray-dried this compound-polyvinylpyrrolidone systems: physiochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical evaluation of PVP-thiazide diuretic interactions in co-spray-dried composites--analysis of glass transition composition relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primescholars.com [primescholars.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. kinampark.com [kinampark.com]
- 9. The influence of polyvinylpyrrolidone on the solution and bioavailability of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydroflumethiazide Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroflumethiazide quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound using methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Chromatography Issues
-
Q1: Why am I seeing no peaks or very small peaks for this compound?
-
A1: This issue can stem from several sources. First, verify that the detector lamp is on and that all cables are securely connected. Ensure the mobile phase is flowing correctly and that the pump is primed and functioning. Check your sample preparation to confirm the correct concentration and that the sample has not degraded. Also, review your detector and recorder settings to ensure they are not set too high, which could diminish the peak size.
-
-
Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?
-
A2: Peak tailing can be caused by several factors. Blockage in the column frit or guard column is a common culprit; try back-flushing or replacing them. Interaction of the analyte with active sites on the column can also cause tailing. Consider using a column with end-capping or adding a competitive agent to the mobile phase. An incorrect mobile phase pH can also be a factor; ensure the pH is appropriate for this compound. Finally, a void at the column inlet can lead to tailing, which would necessitate column replacement.
-
-
Q3: I am observing a drifting baseline in my chromatogram. How can I fix this?
-
A3: A drifting baseline can be caused by contamination in the mobile phase, slow column equilibration, or a detector that is not properly set.[1] Ensure your mobile phase components are of high purity and that the column has been adequately equilibrated with the mobile phase before injection. Check for temperature fluctuations in the column compartment, as this can also cause baseline drift. If the problem persists, there might be strongly retained substances from previous injections; a thorough column wash is recommended.
-
-
Q4: My retention times for this compound are shifting between injections. What should I investigate?
-
A4: Fluctuating retention times are often due to an unstable mobile phase flow rate. Check for leaks in the system, particularly at fittings and pump seals. Air bubbles trapped in the pump can also cause flow rate inconsistencies, so ensure your mobile phase is properly degassed. Changes in the mobile phase composition or pH during a run can also lead to shifts, so ensure your solvents are well-mixed and buffered if necessary. Column temperature fluctuations can also be a cause, so verify the stability of your column oven.
-
Sample Preparation and Matrix Effects
-
Q5: I suspect matrix effects are interfering with my this compound quantification in plasma samples. How can I confirm and mitigate this?
-
A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge in bioanalysis. To confirm matrix effects, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound post-column while injecting a blank, extracted plasma sample. A dip or rise in the baseline at the expected retention time of co-eluting matrix components indicates ion suppression or enhancement.
-
To mitigate matrix effects, consider the following:
-
Improve sample cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation.
-
Optimize chromatography: Adjusting the mobile phase gradient or using a different stationary phase can help separate this compound from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will experience similar matrix effects, thus providing more accurate quantification.
-
-
Stability and Degradation
-
Q6: Is this compound prone to degradation during sample preparation or analysis?
-
Q7: How can I prevent the degradation of this compound in my samples and standards?
-
A7: To minimize degradation, prepare fresh stock and working solutions and store them at low temperatures, protected from light. When preparing samples, work expeditiously and keep them cool. For bioanalytical assays, it is crucial to perform stability studies, including freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature, to ensure the integrity of the analyte.[4]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for this compound quantification assays found in the literature. These values can serve as a benchmark for your own method development and validation.
Table 1: HPLC-UV Method Parameters
| Parameter | Reported Values |
| Linearity Range | 0.01 - 0.1 mg/mL[5] |
| Limit of Detection (LOD) | 2 µg/mL (in urine)[1] |
| Limit of Quantification (LOQ) | 15 µg/mL[6] |
| Accuracy (% Recovery) | 95.0 - 98.0%[7] |
| Precision (%RSD) | < 2% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Reported Values |
| Linearity Range | 5 - 5000 ng/mL (in plasma)[8] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (in plasma)[4] |
| Accuracy (% Bias) | Within ±15% |
| Precision (%CV) | < 15% |
| Recovery | 89.0% (Amiloride) and 98.7% (HCTZ) from plasma[9] |
Experimental Protocols
Below are generalized protocols for this compound quantification. Specific parameters should be optimized for your instrumentation and application.
Protocol 1: HPLC-UV Analysis of this compound in Pharmaceutical Formulations
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards.
-
-
Sample Preparation:
-
For tablets, weigh and finely powder a representative number of tablets.
-
Dissolve an accurately weighed portion of the powder in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]
-
Flow Rate: 0.35 mL/min[8]
-
Injection Volume: 10 µL[8]
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for this compound.[8]
-
MS/MS Transition: Monitor the appropriate precursor to product ion transition for this compound (e.g., m/z 296.1 → 205.2).[4]
-
-
Standard and Sample Preparation (Protein Precipitation):
-
Spike blank plasma with known concentrations of this compound to prepare calibration standards and quality control samples.
-
To 100 µL of plasma, add 500 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Visualizations
Caption: A general workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. wada-ama.org [wada-ama.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. agilent.com [agilent.com]
- 9. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Refinement of extraction protocols for Hydroflumethiazide from urine samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of Hydroflumethiazide extraction protocols from urine samples. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental procedures for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from urine samples.
Q1: Why am I observing low recovery of this compound?
A1: Low recovery can stem from several factors related to both SPE and LLE methods.
-
For Solid-Phase Extraction (SPE):
-
Incomplete Elution: The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. Consider using a stronger solvent or increasing the elution volume.
-
Analyte Breakthrough: The sample may be loaded onto the SPE cartridge too quickly, or the sorbent capacity might be insufficient for the sample volume, causing the analyte to pass through without being retained. Ensure the loading flow rate is slow and steady, and consider using a cartridge with a higher sorbent mass for larger sample volumes.
-
Improper pH: The pH of the sample and loading buffers is critical for efficient retention. For thiazide diuretics like this compound, acidic conditions (around pH 4-5) are often optimal for retention on reversed-phase sorbents.[1]
-
Suboptimal Sorbent: The chosen SPE sorbent may not have the ideal interaction chemistry for this compound. Polymeric sorbents like Oasis HLB often provide high recovery for a broad range of analytes.[1]
-
-
For Liquid-Liquid Extraction (LLE):
-
Incorrect Solvent Polarity: The polarity of the extraction solvent should be optimized to selectively extract this compound from the aqueous urine matrix. Ethyl acetate is a commonly used solvent with good recovery for thiazide diuretics.[2]
-
Suboptimal pH: The pH of the urine sample should be adjusted to ensure this compound is in its neutral form, which is more soluble in organic solvents. Acidifying the urine to approximately pH 5 can improve extraction efficiency.[2]
-
Insufficient Mixing: Inadequate vortexing or mixing can lead to incomplete partitioning of the analyte into the organic phase. Ensure thorough mixing for the recommended time.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to lower recovery. Centrifugation can help to break up emulsions.
-
Q2: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A2: The complex nature of urine can lead to significant matrix effects.[3][4][5] Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous compounds from the urine matrix.
-
SPE: A well-optimized SPE protocol is highly effective at cleaning up samples. Ensure that the wash steps are sufficient to remove interferences without causing loss of the analyte.
-
LLE: While generally less effective at sample cleanup than SPE, a carefully optimized LLE protocol can still reduce matrix effects.
-
-
Dilution: Diluting the urine sample before extraction can reduce the concentration of interfering substances.[6] However, this may also lower the analyte concentration, potentially impacting sensitivity.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it behaves similarly to the analyte during extraction and ionization.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of this compound from co-eluting matrix components.
Q3: My results are not reproducible. What could be the cause?
A3: Lack of reproducibility can be due to inconsistencies in the experimental protocol.
-
Inconsistent pH Adjustment: Ensure the pH of every sample is accurately and consistently adjusted before extraction.
-
Variable Extraction Times: Maintain consistent vortexing or mixing times for all samples in LLE.
-
Inconsistent SPE Cartridge Handling: Ensure that the conditioning, loading, washing, and elution steps are performed consistently for each sample, with controlled flow rates.
-
Evaporation to Dryness: If an evaporation step is used, avoid overheating the sample, which can lead to degradation of the analyte.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from urine: SPE or LLE?
A1: Both SPE and LLE can be effective for extracting this compound from urine. The choice often depends on the specific requirements of the analysis.
-
Solid-Phase Extraction (SPE) is generally considered to provide higher recovery and better sample cleanup, leading to reduced matrix effects in sensitive analytical techniques like LC-MS/MS.[3] SPE is also more amenable to automation.
Q2: Which SPE cartridge is recommended for this compound extraction?
A2: Polymeric reversed-phase cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are often recommended for the extraction of a wide range of compounds, including diuretics like this compound, from biological fluids.[1] These cartridges have demonstrated high and reproducible recovery.[1]
Q3: What is the optimal pH for extracting this compound from urine?
A3: For both SPE (with reversed-phase sorbents) and LLE, acidifying the urine sample to a pH of around 4-5 is generally recommended.[1][2] This ensures that this compound, which is a weakly acidic compound, is in its non-ionized form, enhancing its retention on the SPE sorbent and its partitioning into an organic solvent during LLE.
Q4: How can I improve the sensitivity of my assay for low concentrations of this compound?
A4: To improve sensitivity, you can:
-
Increase the sample volume: A larger starting volume of urine will contain a greater absolute amount of the analyte. Ensure your extraction method is scaled appropriately to handle the larger volume.
-
Incorporate a concentration step: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of mobile phase. This will effectively concentrate the analyte before injection into the analytical instrument.
-
Use a more sensitive analytical instrument: Techniques like tandem mass spectrometry (LC-MS/MS) offer significantly higher sensitivity and selectivity compared to UV detection.
Data Presentation: Comparison of Extraction Protocols
The following tables summarize quantitative data for different extraction methods for thiazide diuretics from urine, providing a basis for method selection and optimization.
Table 1: Solid-Phase Extraction (SPE) Performance
| Parameter | Oasis HLB Cartridge | C18 Cartridge |
| Recovery | 94.00 - 100.28%[1] | 65.1 - 92.1% |
| Limit of Detection (LOD) | Method dependent, can reach low ng/mL | Method dependent, typically in the ng/mL range |
| Limit of Quantification (LOQ) | 2 µg/mL (with HPLC-UV)[1] | Method dependent |
| Matrix Effect | Generally lower due to better cleanup | Can be more pronounced |
| Reproducibility (RSD) | Typically <15% | Typically <15% |
Table 2: Liquid-Liquid Extraction (LLE) Performance
| Parameter | Ethyl Acetate Extraction |
| Recovery | 53 - 93%[2] |
| Limit of Detection (LOD) | Method dependent |
| Limit of Quantification (LOQ) | Method dependent |
| Matrix Effect | Can be significant |
| Reproducibility (RSD) | Can be more variable than SPE |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Polymeric Cartridge (e.g., Oasis HLB)
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Take a 1 mL aliquot of the supernatant.
-
Adjust the pH of the urine sample to approximately 4.0 with a suitable acid (e.g., formic acid or phosphoric acid).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
A second wash with a weak organic solvent (e.g., 1 mL of 5% methanol in water) can be included to remove less polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 1-2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 100-200 µL) of the mobile phase used for the analytical method.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for LLE of this compound.
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes.
-
Take a 1 mL aliquot of the supernatant and place it in a glass test tube.
-
Acidify the urine to pH 5 with a suitable acid (e.g., 1.0 M NaH2PO4).[2]
-
-
Extraction:
-
Add 3-5 mL of ethyl acetate to the test tube.[2]
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5-10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Optional Back-Extraction (for improved cleanup):
-
To further clean the extract, a back-extraction can be performed. Add a basic aqueous solution (e.g., 1 mL of 0.1 M Na2HPO4 at pH 8) to the collected organic phase, vortex, and centrifuge.[2] Discard the aqueous layer. This step helps remove acidic interferences.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Diagrams of Experimental Workflows
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Troubleshooting Decision Pathway
Caption: Decision Pathway for Troubleshooting Low Recovery Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid-chromatographic detection of thiazide diuretics in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Validation & Comparative
A Comparative Analysis of Hydroflumethiazide and Hydrochlorothiazide in Diuresis and Hypertension Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two thiazide diuretics: hydroflumethiazide and hydrochlorothiazide. While both are sulfonamide-derived drugs that promote the excretion of salt and water, they exhibit differences in potency and pharmacokinetic profiles. This analysis is based on available experimental data to inform research and drug development.
Executive Summary
Hydrochlorothiazide (HCTZ) is one of the most widely prescribed thiazide diuretics for the treatment of hypertension and edema.[1][2] this compound is another thiazide diuretic used for similar indications.[3] Direct head-to-head clinical trials comparing the efficacy of this compound and hydrochlorothiazide are notably scarce in published literature. Much of the comparative research on thiazide diuretics focuses on contrasting hydrochlorothiazide with chlorthalidone, a thiazide-like diuretic.[4][5][6][7][8][9] Therefore, this comparison synthesizes data from individual studies and meta-analyses that evaluate various thiazide diuretics to infer a comparative perspective on their efficacy. Evidence suggests that hydrochlorothiazide may be less potent than other thiazide diuretics, including bendroflumethiazide.[1][10][11]
Mechanism of Action
Both this compound and hydrochlorothiazide exert their diuretic and antihypertensive effects by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[12][13][14] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these electrolytes and, consequently, water. The reduction in plasma volume contributes to the initial drop in blood pressure. The long-term antihypertensive effect is also attributed to a decrease in total peripheral vascular resistance, though the exact mechanism for this is still under investigation.[10][15]
Signaling Pathway for Thiazide Diuretics
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Comparative Efficacy Data
Due to the absence of direct comparative clinical trials, the following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound and hydrochlorothiazide based on available data.
Table 1: Pharmacokinetic Profile
| Parameter | This compound | Hydrochlorothiazide |
| Bioavailability | Well absorbed from GI tract | 65-75% |
| Onset of Action | ~2 hours | ~2 hours |
| Peak Effect | 6-8 hours | 4-6 hours |
| Duration of Action | 10-18 hours | 6-12 hours |
| Half-life | ~14 hours | 6-15 hours |
| Metabolism | Metabolized in the liver | Not metabolized |
| Excretion | Primarily in urine | Primarily in urine as unchanged drug |
Data compiled from various sources.[3]
Table 2: Antihypertensive Efficacy and Potency
A meta-analysis comparing different thiazide diuretics provided estimated doses required to achieve a 10 mmHg reduction in systolic blood pressure, highlighting differences in potency. While this study did not include this compound, it illustrates the variability within the thiazide class.
| Diuretic | Estimated Dose for 10 mmHg SBP Reduction |
| Bendroflumethiazide | 1.4 mg |
| Chlorthalidone | 8.6 mg |
| Hydrochlorothiazide | 26.4 mg |
Source: Adapted from a meta-analysis of dose-response relationships.[11]
This data suggests that hydrochlorothiazide is less potent in reducing blood pressure compared to other thiazides like bendroflumethiazide and chlorthalidone.[11] While a direct equipotent dose for this compound is not established through comparative trials, its longer duration of action and half-life may suggest a different dosing strategy could yield comparable efficacy.
Experimental Protocols
While specific protocols for a head-to-head comparison of this compound and hydrochlorothiazide are not available, a general methodology for evaluating the efficacy of diuretics in hypertension can be outlined based on common clinical trial designs.
Protocol: Randomized, Double-Blind, Controlled Trial for Antihypertensive Efficacy
-
Patient Population: Adults aged 18-75 with a diagnosis of primary hypertension (systolic blood pressure 140-159 mmHg or diastolic blood pressure 90-99 mmHg).
-
Study Design: A parallel-group, randomized, double-blind, active-controlled trial.
-
Randomization: Patients are randomly assigned to receive either this compound or hydrochlorothiazide.
-
Dosage: Initial doses are administered (e.g., this compound 50 mg or hydrochlorothiazide 25 mg daily) and titrated upwards based on blood pressure response at specified intervals.
-
Primary Endpoint: The primary outcome is the change in mean 24-hour ambulatory systolic and diastolic blood pressure from baseline to the end of the treatment period (e.g., 12 weeks).
-
Secondary Endpoints:
-
Change in office blood pressure measurements.
-
Proportion of patients achieving blood pressure control (<140/90 mmHg).
-
Incidence of adverse events, particularly electrolyte disturbances (hypokalemia, hyponatremia).
-
Changes in serum levels of potassium, sodium, uric acid, and glucose.
-
-
Data Collection: Ambulatory blood pressure monitoring is conducted at baseline and at the end of the study. Office blood pressure and blood samples for laboratory analysis are taken at regular intervals throughout the trial.
Experimental Workflow
Caption: A generalized experimental workflow for a comparative diuretic trial.
Discussion and Conclusion
The available data, largely from indirect comparisons, suggests that hydrochlorothiazide may be a less potent antihypertensive agent on a milligram-to-milligram basis when compared to other thiazide diuretics.[11] this compound, with its longer duration of action, may offer a different therapeutic profile, but a definitive comparison of its efficacy relative to hydrochlorothiazide is hampered by the lack of direct comparative studies.
For drug development professionals, this highlights a potential area for further research. A head-to-head clinical trial as outlined in the experimental protocol would be invaluable in determining the relative efficacy and safety of these two diuretics. Such a study would provide the necessary data to establish equipotent doses and guide clinical decision-making.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Blood pressure lowering effect of hydrochlorothiazide compared to other diuretics for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. jmatonline.com [jmatonline.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorthalidone vs. Hydrochlorothiazide for Hypertension - GoodRx [goodrx.com]
- 10. Frontiers | Mechanism of Thiazide Diuretic Arterial Pressure Reduction: The Search Continues [frontiersin.org]
- 11. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating an RP-HPLC Method for Hydroflumethiazide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Hydroflumethiazide with alternative analytical techniques. The information presented is designed to assist in the development and validation of analytical methods for this compound. The validation parameters and performance data are based on established methods for structurally similar thiazide diuretics, providing a strong framework for method validation.
Methodology Comparison: RP-HPLC and Alternatives
The selection of an analytical method is critical for accurate and reliable quantification of active pharmaceutical ingredients (APIs) like this compound. While RP-HPLC is a widely used and robust technique, other methods such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages in terms of speed and sensitivity.
Table 1: Comparison of Analytical Methods for this compound Analysis
| Parameter | RP-HPLC | UPLC | LC-MS/MS |
| Principle | Separation based on polarity | Separation based on polarity using smaller particles | Separation based on polarity, detection by mass |
| Typical Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, <2 µm) | C18 (2.1 x 50 mm, <2 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer | Acetonitrile:Formic Acid in Water | Acetonitrile:Ammonium Acetate |
| Detection | UV-Vis (typically ~273 nm) | UV-Vis or MS | Mass Spectrometry |
| Run Time | 5-10 minutes | 1-3 minutes | 1-3 minutes |
| Sensitivity | Good (µg/mL range) | Very Good (ng/mL range) | Excellent (pg/mL to ng/mL range) |
| Specificity | Good (can be affected by co-eluting impurities) | Very Good | Excellent (high specificity from mass transitions) |
| Cost | Low to Moderate | Moderate to High | High |
| Throughput | Moderate | High | High |
Experimental Protocols
Representative RP-HPLC Method for this compound
This protocol describes a typical RP-HPLC method for the quantification of this compound, based on established methods for similar thiazide diuretics.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 25mM Potassium Phosphate buffer (pH 2.9) in a 7:93 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Detector Wavelength: 273 nm[1]
-
Column Temperature: Ambient
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 250 to 1200 µg/mL.[1]
Sample Preparation:
-
For bulk drug analysis, prepare a solution of known concentration in the mobile phase.
-
For dosage forms, weigh and finely powder a representative number of tablets. Transfer an accurately weighed portion of the powder equivalent to a target concentration of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: Analyze blank samples (diluent), placebo, and spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Analyze the prepared standard solutions in triplicate. Plot the peak area against concentration and perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.1), flow rate (±0.1 mL/min), and detector wavelength (±2 nm) to assess the method's reliability.[1]
Table 2: Representative Performance Data for RP-HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD | Reportable | ~0.1 µg/mL |
| LOQ | Reportable | ~0.3 µg/mL |
| Specificity | No interference at the analyte's retention time | Complies |
| Robustness | %RSD ≤ 2.0% for varied conditions | Complies |
Alternative Method 1: UPLC
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detector: PDA or TUV at 273 nm
-
Column Temperature: 40°C
Expected Performance:
-
Linearity (r²): ≥ 0.999
-
Accuracy (% Recovery): 98.0 - 102.0%
-
Precision (RSD%): ≤ 1.5%
-
LOD: ~0.01 µg/mL
-
LOQ: ~0.03 µg/mL
Alternative Method 2: LC-MS/MS
LC-MS/MS provides the highest sensitivity and specificity, making it ideal for bioanalytical studies or trace impurity analysis.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: A gradient of 10mM ammonium acetate in water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detector: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transition: For this compound, a precursor to product ion transition of m/z 329.90 > 302.40 can be monitored.
Expected Performance:
-
Linearity (r²): ≥ 0.995
-
Accuracy (% Recovery): 85 - 115% (for bioanalysis)
-
Precision (RSD%): ≤ 15% (for bioanalysis)
-
LOD: ~0.1 ng/mL
-
LOQ: ~0.5 ng/mL
Visualizing the Workflow
The following diagrams illustrate the logical flow of the RP-HPLC method validation process and the relationship between the different analytical techniques.
Caption: Workflow for RP-HPLC Method Validation.
Caption: Comparison of Analytical Techniques.
References
Cross-Reactivity of Hydroflumethiazide in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of hydroflumethiazide and other structurally related thiazide diuretics in commercially available enzyme-linked immunosorbent assay (ELISA) kits. Understanding the specificity of these immunoassays is critical for accurate detection and quantification in research and forensic applications. This document summarizes available quantitative data, details experimental protocols for cross-reactivity assessment, and visualizes the underlying principles of the immunoassay techniques.
Data Presentation: Cross-Reactivity of Thiazide Diuretics in a Commercial ELISA Kit
The following table summarizes the cross-reactivity of several thiazide diuretics in the Neogen Hydrochlorothiazide Forensic ELISA Kit. The data is presented as the concentration of the compound required to produce a 50% inhibition (I-50) of the assay signal, which is inversely proportional to the antibody's affinity for the compound. A lower I-50 value indicates higher cross-reactivity.
| Compound | Manufacturer | Kit Name | I-50 in EIA Buffer (ng/mL)[1] |
| Hydrochlorothiazide | Neogen | Hydrochlorothiazide Forensic ELISA Kit | 12[1] |
| Trichlormethiazide | Neogen | Hydrochlorothiazide Forensic ELISA Kit | 6[1] |
| Chlorothiazide | Neogen | Hydrochlorothiazide Forensic ELISA Kit | 123[1] |
| This compound | Neogen | Hydrochlorothiazide Forensic ELISA Kit | Data Not Provided |
Note: Data for this compound was not provided in the manufacturer's documentation for this specific kit. Researchers should assume that the assay has not been validated for the detection of this compound.
Experimental Protocols
The determination of cross-reactivity in a competitive ELISA format, such as the one detailed above, generally follows a standardized protocol.
Principle of Competitive ELISA
The assay operates on the basis of competition between the drug present in the sample and a drug-enzyme conjugate for a limited number of specific antibody binding sites on a microplate. The extent of color development is inversely proportional to the amount of drug in the sample.
General Experimental Workflow for Cross-Reactivity Testing:
-
Preparation of Standards: A standard curve is prepared using known concentrations of the target analyte (e.g., Hydrochlorothiazide).
-
Preparation of Cross-Reactant Solutions: Solutions of potential cross-reactants (e.g., this compound, other thiazides) are prepared at various concentrations.
-
Assay Procedure:
-
50 µL of each standard and cross-reactant solution are added to the appropriate wells of the antibody-coated microplate.
-
50 µL of the drug-enzyme conjugate is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the bound enzyme conjugate to produce a color change.
-
The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: The I-50 value for each cross-reactant is determined from the dose-response curve. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (I-50 of Target Analyte / I-50 of Cross-Reactant) x 100
Logical Relationship of Thiazide Diuretics
The cross-reactivity observed in immunoassays is directly related to the structural similarity of the tested compounds to the target analyte for which the antibody was developed. Thiazide diuretics share a common benzothiadiazine dioxide core structure, with variations in substituents influencing their interaction with the antibody.
Conclusion
The available data from the Neogen Hydrochlorothiazide Forensic ELISA Kit indicates varying levels of cross-reactivity among different thiazide diuretics, with Trichlormethiazide showing higher reactivity and Chlorothiazide showing significantly lower reactivity compared to Hydrochlorothiazide. The absence of specific cross-reactivity data for this compound in this and other readily available commercial immunoassay kits highlights a critical data gap. Researchers and drug development professionals should exercise caution when using these assays for the detection of this compound and are advised to perform in-house validation studies to determine the specific cross-reactivity and ensure the accuracy of their results. The structural similarities among thiazide diuretics underscore the potential for cross-reactivity, making compound-specific validation essential for reliable immunoassay performance.
References
Efficacy Showdown: Hydroflumethiazide vs. Chlorthalidone in Hypertension Management
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antihypertensive therapeutics, thiazide and thiazide-like diuretics remain a cornerstone of treatment. This guide provides a detailed efficacy comparison between the thiazide diuretic, Hydroflumethiazide, and the thiazide-like diuretic, Chlorthalidone. Due to a scarcity of direct head-to-head clinical trials involving this compound, this comparison will utilize data from studies on Hydrochlorothiazide (HCTZ), a structurally and mechanistically similar thiazide diuretic, as a proxy for this compound. This substitution allows for a comprehensive analysis while acknowledging the limitations of the available data.
Quantitative Data Summary
The following tables summarize key efficacy and pharmacokinetic parameters, as well as adverse event profiles, to facilitate a clear comparison between this compound (represented by HCTZ) and Chlorthalidone.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Parameter | This compound (as HCTZ) | Chlorthalidone | Key Findings & Citations |
| Systolic Blood Pressure Reduction | Moderate | Significant | Chlorthalidone has demonstrated a greater reduction in systolic blood pressure compared to HCTZ in multiple studies.[1][2] |
| Diastolic Blood Pressure Reduction | Moderate | Significant | Similar to systolic blood pressure, Chlorthalidone often shows a more pronounced reduction in diastolic blood pressure.[2] |
| 24-Hour Ambulatory Blood Pressure Control | Less sustained | More sustained | The longer duration of action of Chlorthalidone contributes to more consistent blood pressure control over a 24-hour period.[2] |
Table 2: Pharmacokinetic Profile Comparison
| Parameter | This compound (as HCTZ) | Chlorthalidone | Key Findings & Citations |
| Onset of Action | ~2 hours | ~2.6 hours | Both drugs have a relatively rapid onset of action.[3][4] |
| Peak Effect | 4-6 hours | 2-6 hours | Peak plasma concentrations are reached within a similar timeframe.[4][5] |
| Duration of Action | 6-12 hours | 48-72 hours | Chlorthalidone exhibits a significantly longer duration of action.[3][4] |
| Elimination Half-Life | ~5-15 hours | ~40-60 hours | The prolonged half-life of Chlorthalidone is a key differentiator.[3][4][6] |
Table 3: Adverse Event Profile
| Adverse Event | This compound (as HCTZ) | Chlorthalidone | Key Findings & Citations |
| Hypokalemia (Low Potassium) | Moderate Risk | Higher Risk | Chlorthalidone is associated with a greater risk of developing hypokalemia.[1][2][7] |
| Hyponatremia (Low Sodium) | Risk Present | Risk Present | Both diuretics can cause hyponatremia. |
| Hyperuricemia (High Uric Acid) | Risk Present | Risk Present | Both can increase serum uric acid levels, potentially leading to gout.[5] |
| Hyperglycemia (High Blood Sugar) | Risk Present | Risk Present | Thiazide diuretics can be associated with increased blood glucose levels.[3][5] |
Experimental Protocols
Detailed methodologies from key clinical trials comparing Chlorthalidone and HCTZ provide a framework for understanding the evidence base.
Protocol: The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)
-
Study Design: A randomized, double-blind, active-controlled clinical trial.[8][9][10][11][12]
-
Participants: High-risk patients with hypertension.[10]
-
Interventions: Patients were randomized to receive first-line treatment with either chlorthalidone (12.5 to 25 mg/day), amlodipine (2.5 to 10 mg/day), or lisinopril (10 to 40 mg/day).[8]
-
Primary Outcome: The primary endpoint was a composite of fatal coronary heart disease or nonfatal myocardial infarction.[8]
-
Methodology: Blood pressure was monitored at regular intervals, and doses were adjusted to achieve target blood pressure goals. The study was designed to reflect real-world clinical practice.[13]
Protocol: The Systolic Hypertension in the Elderly Program (SHEP)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[14][15][16]
-
Participants: Elderly patients (aged 60 and older) with isolated systolic hypertension.[14][15]
-
Intervention: Participants were randomized to receive either chlorthalidone (12.5 to 25 mg/day) or a placebo. Atenolol could be added as a second-step therapy if needed.[15][17]
-
Primary Outcome: The primary endpoint was the incidence of total (fatal and nonfatal) stroke.[14][17]
-
Methodology: Participants were followed for an average of 4.5 years, with regular blood pressure measurements and monitoring for cardiovascular events.[15][17]
Protocol: The Multiple Risk Factor Intervention Trial (MRFIT)
-
Study Design: A randomized primary prevention trial.[18][19][20]
-
Participants: Men at high risk for coronary heart disease.[19]
-
Intervention: Participants were randomized to either a special intervention (SI) group or a usual care (UC) group. The SI group received a stepped-care approach for hypertension, which initially included hydrochlorothiazide or chlorthalidone.[18][20]
-
Primary Outcome: The primary outcome was mortality from coronary heart disease.[19]
-
Methodology: The trial aimed to test the effect of a multifactor intervention on mortality from coronary heart disease. The diuretic treatment protocol was modified during the trial, with hydrochlorothiazide being replaced by chlorthalidone.[18][21][22]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of thiazide and thiazide-like diuretics and a typical workflow for a comparative clinical trial.
Caption: Mechanism of action of thiazide and thiazide-like diuretics.
Caption: Generalized workflow for a comparative diuretic clinical trial.
Discussion and Conclusion
The available evidence, primarily from studies comparing Chlorthalidone with HCTZ, suggests that Chlorthalidone offers more potent and sustained blood pressure reduction.[2] This is largely attributed to its longer duration of action and elimination half-life.[3][4][6] However, this enhanced efficacy may come at the cost of a higher incidence of hypokalemia.[1][2][7]
The primary mechanism of action for both this compound and Chlorthalidone involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[5][23][24][25] Chlorthalidone is also known to have pleiotropic effects, including the inhibition of carbonic anhydrase, which may contribute to its cardiovascular benefits.[6][26]
For researchers and drug development professionals, the choice between a thiazide diuretic like this compound and a thiazide-like diuretic such as Chlorthalidone involves a trade-off between antihypertensive potency and the risk of adverse metabolic effects. The longer duration of action of Chlorthalidone may be advantageous for ensuring consistent 24-hour blood pressure control. However, the increased risk of hypokalemia necessitates careful patient monitoring and potential potassium supplementation.
It is crucial to reiterate that the direct comparison between this compound and Chlorthalidone is limited by the lack of head-to-head clinical trials. The data presented here, using HCTZ as a proxy, provides the most comprehensive comparison currently possible. Future research directly comparing these two agents is warranted to provide more definitive guidance for clinical practice and drug development.
References
- 1. Chlorthalidone vs. Hydrochlorothiazide for Hypertension-Cardiovascular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chlortalidone - Wikipedia [en.wikipedia.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) | NHLBI, NIH [nhlbi.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Hypertension and Thiazide Diuretics: Reviewing ALLHAT | AAFP [aafp.org]
- 12. Evaluation of thiazide diuretic use as preferred therapy in uncomplicated essential hypertension patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The Systolic Hypertension in the Elderly Program (SHEP): an intervention trial on isolated systolic hypertension. SHEP Cooperative Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systolic Hypertension in Elderly Program - American College of Cardiology [acc.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Effect of treating isolated systolic hypertension on the risk of developing various types and subtypes of stroke: the Systolic Hypertension in the Elderly Program (SHEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiple Risk Factor Intervention Trial - American College of Cardiology [acc.org]
- 19. Brief description of the Multiple Risk Factor Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hypertension management in the Multiple Risk Factor Intervention Trial (MRFIT). Six-year intervention results for men in special intervention and usual care groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Diuretic induced long term hemodynamic changes in hypertension. A retrospective study in a MRFIT clinical center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]
- 26. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Thiazide-Type and Thiazide-Like Diuretics in Antihypertensive Therapy
Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension for over half a century.[1] While both classes of drugs are recommended as first-line therapy for hypertension, emerging evidence suggests significant differences in their pharmacokinetics, antihypertensive potency, and impact on cardiovascular outcomes.[2][3] This guide provides a detailed, evidence-based comparison of thiazide-type diuretics, primarily represented by hydrochlorothiazide (HCTZ), and thiazide-like diuretics, such as chlorthalidone and indapamide, to inform researchers and drug development professionals.
Mechanism of Action: A Shared Primary Target
Both thiazide-type and thiazide-like diuretics exert their primary effect by inhibiting the sodium-chloride (Na+/Cl−) cotransporter (NCC) located in the distal convoluted tubule (DCT) of the nephron.[1][4][5][6] This inhibition blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[5][7] As water tends to follow salt, this leads to increased excretion of sodium and water (natriuresis and diuresis), which acutely reduces extracellular fluid volume, plasma volume, and cardiac output, thereby lowering blood pressure.[1][8]
Over time, the chronic antihypertensive effect is thought to be maintained primarily by a decrease in total peripheral resistance, likely through vasodilation.[1][4][9] The exact mechanisms for this vasodilation are not fully understood but may involve direct actions on vascular smooth muscle.[1][10]
Pharmacokinetic Profile: A Key Differentiator
A primary distinction between the two classes lies in their pharmacokinetic properties, particularly their elimination half-life. Thiazide-like diuretics have a significantly longer duration of action compared to HCTZ.[2][3] This results in more consistent 24-hour blood pressure control, especially during the night.[2]
| Parameter | Hydrochlorothiazide (Thiazide-Type) | Chlorthalidone (Thiazide-Like) | Indapamide (Thiazide-Like) |
| Elimination Half-life | ~6-9 hours | ~42 hours | ~14-18 hours |
| Duration of Action | 12-18 hours | 48-72 hours | 24-36 hours |
| Primary Excretion Route | Urine (unchanged)[5] | Urine (unchanged)[5] | Primarily liver metabolism[5] |
Head-to-Head Comparison of Clinical Efficacy
Multiple meta-analyses and head-to-head trials have demonstrated the superior antihypertensive potency of thiazide-like diuretics compared to HCTZ at commonly prescribed doses.[11][12]
Blood Pressure Reduction
A 2015 meta-analysis of 14 randomized trials found that indapamide and chlorthalidone lowered systolic blood pressure more effectively than HCTZ.[11][12] Another meta-analysis confirmed that thiazide-like diuretics (indapamide or chlorthalidone) were significantly more effective in lowering both systolic and diastolic blood pressure than thiazide-type diuretics like HCTZ.[13][14]
| Comparison | Systolic BP Reduction | Diastolic BP Reduction | Source |
| Thiazide-like vs. Thiazide-type | Favors Thiazide-like (-5.59 mmHg) | Favors Thiazide-like (-1.98 mmHg) | [13][14][15] |
| Indapamide vs. HCTZ | Favors Indapamide (-5.1 mmHg) | Not specified | [11][12] |
| Chlorthalidone vs. HCTZ | Favors Chlorthalidone (-3.6 mmHg) | Not specified | [11] |
| Chlorthalidone vs. HCTZ | Favors Chlorthalidone | Favors Chlorthalidone | [16] |
It's noteworthy that some studies suggest a half-dose of chlorthalidone is more effective in reducing systolic blood pressure than a full dose of HCTZ, largely due to its superior control of nighttime blood pressure.[16]
Cardiovascular Outcomes
The differences in potency and duration of action appear to translate into improved cardiovascular outcomes. A large meta-analysis including over 480,000 patient-years found that, after correcting for differences in blood pressure reduction, thiazide-like diuretics were associated with a 12% additional risk reduction for cardiovascular events and a 21% additional risk reduction for heart failure compared to thiazide-type diuretics.[2][17] However, a large observational study found no significant difference in the risk for major cardiovascular events between new users of chlorthalidone and HCTZ.[18]
Comparative Adverse Effect Profiles
While generally well-tolerated at low doses, thiazide diuretics can cause several metabolic disturbances.[9] The risk of these adverse effects is often dose-dependent.[19]
| Adverse Effect | Comparison Finding | Source |
| Hypokalemia (Low Potassium) | Risk may be higher with chlorthalidone compared to HCTZ.[16][18] Some meta-analyses found no significant difference between the two classes.[11][13][14] | [11][13][14][16][18] |
| Hyponatremia (Low Sodium) | Chlorthalidone was associated with a higher risk than HCTZ.[18] Other analyses showed no statistical difference.[13][14] | [13][14][18] |
| Hyperglycemia (New-onset Diabetes) | HCTZ was associated with significant increases in glucose levels, whereas indapamide was metabolically neutral in one study.[3] Chlorthalidone was associated with a higher risk of type 2 diabetes than HCTZ in another.[18] | [3][18] |
| Hyperlipidemia (Lipid Profile) | HCTZ was associated with an increase in triglycerides, while indapamide was neutral.[3][20] | [3][20] |
| Hyperuricemia (Uric Acid) | Both classes can increase uric acid levels, potentially triggering gout attacks.[9] | [9] |
| Renal Effects | Chlorthalidone was associated with a higher risk of acute and chronic kidney disease compared to HCTZ.[18] | [18] |
Experimental Protocols: A Framework for Comparative Efficacy Studies
Evaluating the relative efficacy and safety of these diuretics requires rigorous clinical trial design. A typical protocol for a head-to-head comparison would involve a prospective, randomized, double-blind controlled trial.
Key Methodological Components:
-
Patient Population: Adults with a diagnosis of essential hypertension (e.g., systolic BP >140 mmHg or diastolic BP >90 mmHg). Exclusion criteria would typically include secondary hypertension, severe renal impairment (e.g., GFR < 30 ml/min), and contraindications to thiazide diuretics.[21][22]
-
Study Design: A parallel-group, randomized, double-blind design is the gold standard. A 2x2 factorial design could also be used to evaluate different doses or administration strategies.[23]
-
Intervention: Patients are randomized to receive either a thiazide-type diuretic (e.g., HCTZ 12.5-25 mg/day) or a thiazide-like diuretic (e.g., chlorthalidone 6.25-12.5 mg/day or indapamide 1.25-2.5 mg/day).
-
Primary Endpoints: The primary efficacy endpoint is typically the change in systolic and diastolic blood pressure from baseline after a specified treatment period (e.g., 8-12 weeks). Ambulatory blood pressure monitoring provides a more comprehensive assessment than office measurements.
-
Secondary & Safety Endpoints: These include the proportion of patients achieving blood pressure control, cardiovascular outcomes (morbidity and mortality), and the incidence of adverse effects such as changes in serum potassium, sodium, uric acid, glucose, and lipid levels.[17][21]
References
- 1. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Redefining diuretics use in hypertension: why select a thiazide-like diuretic? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazide Diuretics - almostadoctor [almostadoctor.co.uk]
- 5. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
- 6. ClinPGx [clinpgx.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Mechanisms and pharmacogenetic signals underlying thiazide diuretics blood pressure response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patient.info [patient.info]
- 10. researchgate.net [researchgate.net]
- 11. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the Effectiveness and Safety of Chlorthalidone and Hydrochlorothiazide in Patients With Hypertension: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of thiazide-type and thiazide-like diuretics on cardiovascular events and mortality: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chlorthalidone vs. Hydrochlorothiazide to Treat Hypertension - American College of Cardiology [acc.org]
- 19. scilit.com [scilit.com]
- 20. dovepress.com [dovepress.com]
- 21. Diuretic Optimization Strategies Evaluation in Acute Heart Failure - American College of Cardiology [acc.org]
- 22. researchgate.net [researchgate.net]
- 23. advancesinheartfailure.pt [advancesinheartfailure.pt]
Investigating the potency differences between various thiazide diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various thiazide and thiazide-like diuretics, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced differences within this critical class of antihypertensive agents.
Quantitative Comparison of Diuretic Potency
The antihypertensive potency of thiazide diuretics is primarily assessed by their ability to lower blood pressure. The following table summarizes the equipotent doses of commonly used thiazide and thiazide-like diuretics relative to hydrochlorothiazide (HCTZ), based on their blood pressure-lowering effects observed in clinical trials.
| Diuretic | Class | Equipotent Dose to 25 mg Hydrochlorothiazide (Approximate) | Relative Potency to HCTZ | Duration of Action (Hours) |
| Hydrochlorothiazide (HCTZ) | Thiazide | 25 mg | 1x | 6-12[1] |
| Chlorthalidone | Thiazide-like | 12.5 mg | 1.5-2.0x[2][3][4] | 48-72[1][5] |
| Indapamide | Thiazide-like | 1.25 - 2.5 mg | 10-20x | 24-36 |
| Metolazone | Thiazide-like | 2.5 - 5.0 mg | 5-10x | 12-24 |
| Chlorothiazide | Thiazide | 250 - 500 mg | 0.05-0.1x | 6-12 |
Experimental Protocols for Potency Determination
The relative potency of thiazide diuretics is determined through rigorous clinical trials. A typical experimental protocol for a head-to-head comparison of two or more thiazide diuretics would involve a randomized, double-blind, parallel-group or crossover study design.
1. Participant Selection:
-
Inclusion Criteria: Adult patients (e.g., 18-79 years old) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 90–109 mm Hg)[6]. Patients may be treatment-naïve or on a stable background of other antihypertensive medications, which are washed out during a run-in period.
-
Exclusion Criteria: Secondary hypertension, severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²), history of hypersensitivity to thiazides, pregnancy, or significant comorbidities that could interfere with the study results[7].
2. Study Design:
-
Run-in Period: A single-blind placebo run-in period of 4 to 6 weeks is often employed to establish a stable baseline blood pressure and ensure patient compliance[6].
-
Randomization: Eligible participants are randomly assigned to receive one of the study diuretics at a pre-specified dose or a placebo.
-
Dosing and Titration: The study drugs are administered once daily. The protocol may involve a fixed-dose comparison or a dose-escalation design where the dose is increased at regular intervals until a target blood pressure is achieved or the maximum tolerated dose is reached[8][9].
-
Blinding: To minimize bias, both the participants and the investigators are blinded to the treatment allocation.
3. Blood Pressure Measurement:
-
Office Blood Pressure: Seated blood pressure is measured at regular intervals (e.g., every 2-4 weeks) throughout the study using a standardized and calibrated automated oscillometric device. Multiple readings (e.g., three readings taken one minute apart) are averaged to improve accuracy[10].
-
Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM is the gold standard for assessing the antihypertensive effect over a full day and night cycle. It is typically performed at baseline and at the end of the treatment period. The device is programmed to record blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night)[11][12][13].
4. Data Analysis:
-
The primary endpoint is typically the change in mean 24-hour systolic and diastolic blood pressure from baseline to the end of the treatment period, as measured by ABPM.
-
Secondary endpoints may include changes in office blood pressure, daytime and nighttime blood pressure, and the incidence of adverse events.
-
Statistical analyses, such as analysis of covariance (ANCOVA), are used to compare the effects of the different diuretics while adjusting for baseline blood pressure and other potential confounding factors.
Signaling Pathways and Experimental Workflows
Mechanism of Action: The WNK-SPAK/OSR1-NCC Signaling Pathway
Thiazide diuretics exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. The activity of NCC is tightly regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).
References
- 1. Chlorthalidone vs. Hydrochlorothiazide for Hypertension - GoodRx [goodrx.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ccjm.org [ccjm.org]
- 4. Hydrochlorothiazide versus chlorthalidone: evidence supporting their interchangeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Randomized Dose-Response Study of the New Dual Endothelin Receptor Antagonist Aprocitentan in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of single and combination diuretics on glucose tolerance (PATHWAY-3): protocol for a randomised double-blind trial in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response relationships with antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response curves in antihypertensive combination therapy: results of a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clario.com [clario.com]
- 12. clario.com [clario.com]
- 13. ahajournals.org [ahajournals.org]
Benchmarking Hydroflumethiazide: A Comparative Guide to Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of hydroflumethiazide, a thiazide diuretic, against other major classes of antihypertensive agents, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), calcium channel blockers, and beta-blockers. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways to offer an objective assessment of their relative performance.
Data Presentation: Comparative Efficacy in Blood Pressure Reduction
The following tables summarize the quantitative data on blood pressure reduction from various clinical trials. It is important to note that many large-scale comparative trials utilize hydrochlorothiazide as the representative thiazide diuretic. While this compound shares the same mechanism of action, direct head-to-head trials with other antihypertensives are less common. The data presented for thiazide diuretics should be interpreted with this in mind.
Table 1: Thiazide Diuretics vs. Calcium Channel Blockers
| Drug Class | Agent(s) | Baseline Blood Pressure (mmHg) | Mean Systolic Reduction (mmHg) | Mean Diastolic Reduction (mmHg) | Study Population | Key Findings & Side Effects |
| Thiazide Diuretic | Hydrochlorothiazide (25mg/day) | Not specified | Not specified | Not specified | 50 newly diagnosed mild to moderate hypertensive patients | Less effective in normalizing blood pressure (50% of patients) compared to amlodipine. Significantly altered serum and urine electrolytes. |
| Calcium Channel Blocker | Amlodipine (5mg/day) | Not specified | Not specified | Not specified | 50 newly diagnosed mild to moderate hypertensive patients | More effective in normalizing blood pressure (80% of patients) with no significant effect on electrolytes.[1] |
| Thiazide Diuretic | Hydrochlorothiazide (25-100mg/day) | Not specified | 15.5 (supine), 16.1 (standing) | 11.1 (supine), 10.1 (standing) | 139 patients with mild-to-moderate hypertension | Comparable antihypertensive effects to amlodipine. Higher incidence of laboratory test abnormalities (63% vs 16%). |
| Calcium Channel Blocker | Amlodipine (2.5-10mg/day) | Not specified | 15.2 (supine), 14.0 (standing) | 12.3 (supine), 11.6 (standing) | 139 patients with mild-to-moderate hypertension | Comparable antihypertensive effects to hydrochlorothiazide. Higher incidence of reported adverse effects (47% vs 26%).[2] |
Table 2: Thiazide Diuretics vs. ACE Inhibitors and ARBs
| Drug Class | Agent(s) | Baseline Blood Pressure (mmHg) | Mean Systolic Reduction (mmHg) | Mean Diastolic Reduction (mmHg) | Study Population | Key Findings & Side Effects |
| Thiazide Diuretics | Thiazide Diuretics (TDs) | Not specified | 8.3 | Not specified | Non-diabetic hypertensive patients (real-world population) | Greater reduction in systolic blood pressure over 12 months compared to ACE inhibitors and ARBs. Lower risk of cardiovascular and cerebrovascular events compared to ACE inhibitors and calcium channel blockers.[3] |
| ACE Inhibitors | Angiotensin-Converting Enzyme Inhibitors (ACEi) | Not specified | 6.3 | Not specified | Non-diabetic hypertensive patients (real-world population) | Less effective in systolic blood pressure reduction compared to thiazide diuretics in this study.[3] |
| ARBs | Angiotensin Receptor Blockers (ARBs) | Not specified | 2.6 | Not specified | Non-diabetic hypertensive patients (real-world population) | Less effective in systolic blood pressure reduction compared to thiazide diuretics in this study.[3] |
| Thiazide Diuretic Combination | Losartan (50mg) + Hydrochlorothiazide (12.5mg) | Not specified | 15.3 (at 4 weeks), 18.5 (at 8 weeks) | 10.1 (at 4 weeks), 13.1 (at 8 weeks) | Chinese patients with mild to moderate essential hypertension | Significantly greater reduction in both systolic and diastolic blood pressure compared to losartan monotherapy.[4] |
| ARB Monotherapy | Losartan (50mg) | Not specified | 6.9 (at 4 weeks), 10.9 (at 8 weeks) | 6.1 (at 4 weeks), 8.7 (at 8 weeks) | Chinese patients with mild to moderate essential hypertension | Less effective than combination therapy with hydrochlorothiazide.[4] |
Table 3: this compound Combination vs. Beta-Blocker Combination
| Drug Combination | Agents | Baseline Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Mean Systolic Reduction (mmHg) | Mean Diastolic Reduction (mmHg) | Study Population |
| This compound Combination | This compound (50mg) + Reserpine (0.125mg) | 156.5 / 102.0 | 137.0 / 87.4 | 19.5 | 14.6 | 27 adult black patients with mild to moderate hypertension |
| Beta-Blocker Combination | Chlortalidone (12.5mg) + Atenolol (50mg) | 154.1 / 103.4 | 136.4 / 91.2 | 17.7 | 12.2 | 22 adult black patients with mild to moderate hypertension |
Data from a randomized, double-blind comparative study.[5]
Experimental Protocols
The following outlines a generalized experimental protocol for a comparative clinical trial of antihypertensive agents, based on common practices in the field. Specific details may vary between individual studies.
1. Study Design: A randomized, double-blind, active-controlled, parallel-group study is the gold standard for comparing the efficacy and safety of two or more antihypertensive agents.
2. Patient Population:
-
Inclusion Criteria:
-
Adults (typically 18-75 years of age) with a diagnosis of essential hypertension.
-
Defined blood pressure range at screening, for example, a sitting diastolic blood pressure between 95 and 115 mmHg after a placebo washout period.[5]
-
May include specific populations, such as ethnic groups or patients with certain comorbidities, depending on the study's objectives.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
History of significant cardiovascular events (e.g., myocardial infarction, stroke) within a recent period (e.g., the last 6 months).
-
Severe renal or hepatic impairment.
-
Known hypersensitivity to any of the study drugs.
-
Pregnancy or lactation.
-
3. Treatment Regimen:
-
Washout Period: A period (e.g., 2-4 weeks) where patients discontinue their previous antihypertensive medications and may receive a placebo to establish a stable baseline blood pressure.
-
Randomization: Patients are randomly assigned to receive one of the study medications.
-
Dosing and Titration:
-
Initial doses are administered, for example, this compound 50 mg daily.
-
Dosages may be titrated (doubled) after a specific period (e.g., 4 weeks) if the target blood pressure (e.g., diastolic blood pressure < 90 mmHg) is not achieved.[5]
-
4. Blood Pressure Measurement:
-
Methodology: Blood pressure is typically measured in a seated position after a rest period using a calibrated sphygmomanometer.
-
Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM may be used to assess the drug's effect on blood pressure throughout the day and night, providing a more comprehensive evaluation than single office measurements.
-
Frequency: Measurements are taken at baseline and at regular intervals throughout the study (e.g., weekly or at the end of each treatment period).
5. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary measure of effectiveness is typically the change in mean sitting systolic and diastolic blood pressure from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints: May include the percentage of patients achieving a target blood pressure, and changes in ambulatory blood pressure parameters.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including serum electrolytes), and vital signs throughout the study.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of the compared antihypertensive drug classes and a typical experimental workflow for a comparative clinical trial.
Caption: Mechanisms of action for major antihypertensive drug classes.
References
- 1. Monotherapy with amlodipine or hydrochlorothiazide in patients with mild to moderate hypertension: Comparison of their efficacy and effects on electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term open evaluation of amlodipine vs hydrochlorothiazide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A comparison of initial treatment with losartan/HCTZ versus losartan monotherapy in chinese patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clario.com [clario.com]
A Comparative Guide to the Synthesis of Hydroflumethiazide for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of documented methods for the synthesis of Hydroflumethiazide, a thiazide diuretic. Below, we detail the experimental protocols for two prominent synthetic routes, present a quantitative comparison of their key reaction parameters, and offer a visual representation of the synthetic pathways.
Comparative Analysis of Synthesis Methods
Two primary methods for the synthesis of this compound are detailed in seminal literature. The first, outlined by Holdrege et al., starts from 3-(trifluoromethyl)aniline, while the second, described by Close et al., utilizes a similar starting material but employs different reaction conditions for the initial chlorosulfonation step. A summary of the key quantitative data for each method is presented below.
| Parameter | Method 1 (Holdrege et al.) | Method 2 (Close et al.) |
| Starting Material | 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline |
| Chlorosulfonating Agent | Chlorosulfonic Acid | Chlorosulfonic Acid |
| Amidation Agent | Ammonium Hydroxide | Ammonium Hydroxide |
| Cyclization Agent | Paraformaldehyde | Paraformaldehyde |
| Overall Yield | 70% | Not explicitly stated |
| Purity | Not explicitly stated | Not explicitly stated |
| Reaction Time | Not explicitly stated | Not explicitly stated |
| Reaction Temperature | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Below are the detailed experimental methodologies for the key steps in the synthesis of this compound as described in the referenced literature.
Method 1: Synthesis as per Holdrege et al.
This method involves a three-step process starting with the chlorosulfonation of 3-(trifluoromethyl)aniline.
Step 1: Synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl Chloride 3-(Trifluoromethyl)aniline is reacted with an excess of chlorosulfonic acid. The reaction mixture is heated to 125°C and maintained at this temperature for one hour. After cooling, the mixture is poured onto crushed ice, and the resulting solid product is collected by filtration.
Step 2: Synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide The crude 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonyl chloride is then treated with an excess of concentrated ammonium hydroxide. The mixture is stirred and heated, leading to the formation of the disulfonamide derivative.
Step 3: Synthesis of this compound The 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is suspended in a suitable solvent, and paraformaldehyde is added. The reaction mixture is heated to induce cyclization, resulting in the formation of this compound. The final product is then purified by recrystallization.
Method 2: Synthesis as per Close et al.
This method follows a similar pathway but with variations in the initial chlorosulfonation step.
Step 1: Synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl Chloride 3-(Trifluoromethyl)aniline is added portionwise to a stirred solution of chlorosulfonic acid, maintaining the temperature below 20°C. After the addition is complete, the reaction mixture is gradually heated to 150°C and held at this temperature for two hours. The mixture is then cooled and poured onto ice to precipitate the product.
Step 2: Synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide The resulting disulfonyl chloride is converted to the corresponding disulfonamide by reaction with aqueous ammonia.
Step 3: Synthesis of this compound The final cyclization step to yield this compound is achieved by reacting the disulfonamide with paraformaldehyde in a suitable solvent under reflux.
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for this compound as described in the referenced methods.
Caption: General synthetic pathway for this compound.
A Comparative Meta-Analysis of Thiazide Diuretics on Cardiovascular Outcomes
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Key Meta-Analyses on Thiazide and Thiazide-Like Diuretics.
Thiazide diuretics have long been a cornerstone in the management of hypertension, yet the comparative cardiovascular benefits of thiazide-type (TT) versus thiazide-like (TL) diuretics remain a subject of extensive research. This guide provides a detailed comparison of two pivotal 2015 meta-analyses that have significantly contributed to the understanding of these agents: one by Olde Engberink et al. published in Hypertension and another by Chen et al. in the American Journal of Hypertension. This document synthesizes their findings on major cardiovascular outcomes, details their experimental protocols, and presents simplified signaling pathways and workflows to support further research and development.
Comparison of Cardiovascular Outcome Data
The quantitative findings from both meta-analyses are summarized below, offering a direct comparison of the reported effects of thiazide-type and thiazide-like diuretics on key cardiovascular endpoints.
| Outcome | Olde Engberink et al. (2015) - Risk Ratio (RR) | Chen et al. (2015) - Odds Ratio (OR) |
| Thiazide-Like Diuretics vs. Control/Other Antihypertensives | ||
| Cardiovascular Events | Favors TL Diuretics (12% additional risk reduction vs. TT)[1] | 0.78 (p < 0.001)[2] |
| Heart Failure | Favors TL Diuretics (21% additional risk reduction vs. TT)[1] | 0.57 (p < 0.001)[2] |
| Cerebrovascular Events/Stroke | Data not directly reported as OR/RR for TL vs TT | 0.82 (p = 0.016)[2] |
| Coronary Heart Disease | Not specified | 0.95 (p = 0.378) - for all thiazides |
| Thiazide Diuretics (Overall) vs. Control | ||
| Cardiovascular Events | Not the primary comparison | 0.86 (p = 0.007)[2] |
| Heart Failure | Not the primary comparison | 0.62 (p < 0.001)[2] |
| Stroke | Not the primary comparison | 0.92 (p = 0.438) |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these meta-analyses is crucial for interpreting their findings.
Olde Engberink et al. (2015)
-
Search Strategy: The researchers conducted a systematic search of Medline, Embase, and the Cochrane Library for clinical trials published up until July 2014.[3] The electronic search strategy was designed by a medical librarian and reviewed by two authors.[3] Bibliographies of previous meta-analyses on thiazide diuretics were also screened for eligible trials.[3]
-
Inclusion/Exclusion Criteria: The meta-analysis included randomized controlled trials with a follow-up of at least one year.[1] Eligible studies enrolled adult hypertensive patients (mean systolic blood pressure ≥140 mmHg or diastolic blood pressure ≥90 mmHg, or receiving antihypertensive therapy) and evaluated thiazide-type or thiazide-like diuretics as first-line treatment against a placebo or other antihypertensive drugs.[3]
-
Data Extraction and Analysis: Two independent reviewers extracted data. The primary outcome was a composite of cardiovascular events. Secondary outcomes included coronary events, heart failure, cerebrovascular events, and all-cause mortality.[1] Risk ratios (RRs) and confidence intervals were calculated using a random-effects model.[3] A key feature of this analysis was the use of meta-regression to correct for differences in achieved blood pressure reductions between treatment arms.[1] The study adhered to the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.[3]
Chen et al. (2015)
-
Search Strategy: This meta-analysis searched PubMed and EMBASE databases for relevant randomized clinical trials.[2]
-
Inclusion/Exclusion Criteria: The analysis included 19 randomized clinical trials that assessed thiazide diuretic treatment in hypertensive patients.[2]
-
Data Extraction and Analysis: The study involved 112,113 patients.[2] The primary outcomes of interest were cardiovascular events, heart failure, stroke, and coronary heart disease (CHD).[2] The analysis calculated odds ratios (ORs) to compare the effects of thiazide diuretics with controls.[2] A further analysis was conducted to specifically evaluate the benefits of thiazide-like diuretics.[2]
Visualizing Methodologies and Pathways
To further clarify the processes and mechanisms discussed, the following diagrams are provided.
Caption: Workflow of a systematic review and meta-analysis.
Caption: Simplified mechanism of action for thiazide diuretics.
References
- 1. Effects of thiazide-type and thiazide-like diuretics on cardiovascular events and mortality: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective Effect of Thiazide-Like Diuretics: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
Safety Operating Guide
Proper Disposal of Hydroflumethiazide in a Laboratory Setting
For Immediate Implementation by Laboratory and Research Professionals
The proper disposal of hydroflumethiazide, a thiazide diuretic, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. The primary recommendation for the disposal of non-RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste, a category under which this compound typically falls, is incineration.
Key Disposal Procedures
Disposal of this compound from a laboratory setting must adhere to federal, state, and local regulations. The following procedures provide a framework for compliant disposal.
Step 1: Waste Characterization
The initial and most critical step is to determine if the this compound waste is classified as hazardous under the RCRA.
-
Check for Listed Waste: this compound is not explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA).[1][2][3] These lists identify certain commercial chemical products as hazardous when discarded.[1][2][4]
-
Evaluate Hazardous Characteristics: Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: this compound is a stable solid and does not meet the criteria for ignitability.
-
Corrosivity: It is not a corrosive substance.
-
Reactivity: It is not known to be reactive.
-
In the absence of a formal hazardous waste determination, it is prudent to manage this compound as a non-RCRA pharmaceutical waste.
Step 2: Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental mixing and to ensure proper disposal.
-
Designated Waste Container: Use a dedicated, properly labeled container for this compound waste. The container should be in good condition, compatible with the chemical, and have a secure lid.
-
Clear Labeling: Label the container as "this compound Waste for Incineration." Include the full chemical name and any other information required by your institution's environmental health and safety (EHS) department.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, such as solvents, biohazardous waste, or sharps.
Step 3: Storage
Store the segregated waste in a designated and safe location pending disposal.
-
Secure Location: Store the waste container in a secure area, such as a satellite accumulation area (SAA) or a designated hazardous waste storage area.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a spill.
-
Follow Institutional Protocols: Adhere to your institution's specific guidelines for the storage of chemical waste.
Step 4: Disposal
The recommended disposal method for non-RCRA pharmaceutical waste is incineration at a licensed facility.
-
Contact EHS: Coordinate with your institution's EHS department for the pickup and disposal of the this compound waste. They will have established procedures with a certified hazardous waste contractor.
-
Incineration: Incineration is the preferred method as it destroys the active pharmaceutical ingredient, preventing its release into the environment.[8][9][10] Landfilling of pharmaceutical waste is discouraged due to the potential for leaching into groundwater.[10]
-
Do Not Sewer: Do not dispose of this compound down the drain.[10] Publicly owned treatment works (POTWs) are generally not equipped to remove such compounds from wastewater, leading to environmental contamination.
Quantitative Data: this compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₈F₃N₃O₄S₂ |
| Molecular Weight | 331.3 g/mol |
| Melting Point | 270-275 °C |
| Solubility in Water | Very slightly soluble |
| Appearance | White to cream-colored crystalline powder |
Experimental Protocols
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311
The TCLP is a laboratory procedure designed to simulate the leaching of a waste in a municipal landfill.[5][6][7] This test is used to determine if a waste is characteristically hazardous due to toxicity.
Methodology Overview:
-
Sample Preparation: The solid waste sample is prepared to a specific particle size.
-
Extraction Fluid Selection: An appropriate extraction fluid is selected based on the pH of the waste.
-
Extraction: The sample is agitated in the extraction fluid for 18 hours to simulate leaching.
-
Filtration: The liquid extract (leachate) is separated from the solid waste.
-
Analysis: The leachate is then chemically analyzed to determine the concentration of specific contaminants.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. Waste Designation Decision Matrix - P and U Listed Wastes - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 2. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 3. pca.state.mn.us [pca.state.mn.us]
- 4. epa.gov [epa.gov]
- 5. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. getenviropass.com [getenviropass.com]
- 8. usbioclean.com [usbioclean.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Hydroflumethiazide
Essential safety protocols for the handling and disposal of Hydroflumethiazide are critical for ensuring a secure laboratory environment. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this compound.
This compound, a thiazide diuretic, requires careful handling to prevent accidental exposure. Adherence to proper personal protective equipment (PPE) protocols is the first line of defense in a comprehensive safety plan. The following information outlines the necessary PPE, operational procedures for handling, and compliant disposal methods.
Personal Protective Equipment (PPE) Recommendations
When working with this compound, especially in its powdered form, a range of protective gear is necessary. The selection of appropriate PPE is contingent on the specific laboratory procedure being undertaken.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with airborne particles or splashes. |
| Hand Protection | Nitrile rubber gloves | To protect the skin from direct contact. A breakthrough time of 480 minutes has been noted for nitrile rubber. |
| Body Protection | Impervious clothing, such as a lab coat | To shield the skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator, such as a P3 filter respirator | Required when handling the solid compound or when dust may be generated to prevent inhalation. |
Operational Handling Plan
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for handling this compound.
Accidental Release Measures
In the event of a spill, it is crucial to have a clear and effective response plan.
-
Evacuate Personnel : Ensure all non-essential personnel leave the immediate area.
-
Ensure Adequate Ventilation : Increase airflow in the area of the spill.
-
Utilize Full PPE : Don the appropriate PPE before addressing the spill.
-
Containment and Cleanup : For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material such as diatomite or universal binders.
-
Decontamination : Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.
-
Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local regulations.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Disposal Workflow
Caption: A procedural diagram for the safe disposal of this compound waste.
For non-laboratory settings, unused or expired medication should not be flushed down the toilet unless specifically instructed. Instead, it should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash. All personal information should be removed from the original packaging before disposal.
By implementing these safety and logistical measures, laboratories can ensure the well-being of their personnel and maintain a high standard of operational safety when handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
